molecular formula C14H10N2O B378025 4-Quinoxalin-2-ylphenol CAS No. 33707-91-4

4-Quinoxalin-2-ylphenol

カタログ番号: B378025
CAS番号: 33707-91-4
分子量: 222.24g/mol
InChIキー: QGECDAQWBBZAAZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Quinoxalin-2-ylphenol (CAS 33707-91-4) is a high-purity quinoxaline derivative with the molecular formula C14H10N2O and a molecular weight of 222.24 g/mol. As a member of the quinoxaline family, a heterocyclic system comprising a benzene ring fused to a pyrazine ring, this compound serves as a valuable building block in medicinal and organic chemistry research. The quinoxaline nucleus is a privileged structure in drug discovery due to its diverse biological activities, which include antimicrobial, antitumoral, and anti-inflammatory properties. The specific substitution pattern of this compound makes it a compound of interest for developing new pharmacological agents and studying structure-activity relationships (SAR). Quinoxaline derivatives, particularly 1,4-di-N-oxides, are recognized for their significant and manifold biological properties, including antimicrobial, antitrypanosomal, and antitumoral activities. These compounds are often investigated as hypoxia-selective cytotoxic agents. Their mechanism of action is frequently associated with redox activation, where enzymatic reduction generates reactive radical intermediates that can cause oxidative DNA damage and strand breaks. The research value of this compound lies in its potential as a precursor or model compound for synthesizing novel analogs with enhanced or selective biological activities for various research applications. This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-quinoxalin-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-11-7-5-10(6-8-11)14-9-15-12-3-1-2-4-13(12)16-14/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGECDAQWBBZAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401333339
Record name 4-quinoxalin-2-ylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194323
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

33707-91-4
Record name 4-quinoxalin-2-ylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 4-Quinoxalin-2-ylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Quinoxalin-2-ylphenol (CAS No: 33707-91-4). The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document details the compound's physicochemical characteristics, synthesis, and reactivity. It also presents standardized experimental protocols for its synthesis and characterization, alongside predicted spectroscopic data. Furthermore, this guide explores the potential biological context of this compound as a kinase inhibitor, a common mechanism of action for this class of compounds.[4][5] All quantitative data is summarized in structured tables, and key processes are visualized using Graphviz diagrams to ensure clarity and accessibility for research and development professionals.

Core Chemical Properties

This compound is a heterocyclic aromatic compound featuring a phenol group attached to a quinoxaline ring. This structure combines the chemical characteristics of both moieties, making it a valuable building block for the synthesis of more complex, biologically active molecules. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 33707-91-4[6]
Molecular Formula C₁₄H₁₀N₂O[7]
Molecular Weight 222.24 g/mol [7]
IUPAC Name 4-(Quinoxalin-2-yl)phenol
Physical Form Powder[N/A]
Melting Point 204-206 °C[6]
Boiling Point 408.5 ± 35.0 °C (Predicted)[N/A]
Density 1.279 ± 0.06 g/cm³ (Predicted)[N/A]
pKa 8.44 ± 0.15 (Predicted)[N/A]
InChI Key QGECDAQWBBZAAZ-UHFFFAOYSA-N[6]

Synthesis and Reactivity

Synthesis Pathway

The most prevalent and efficient method for synthesizing quinoxaline derivatives is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[3][8][9] For this compound, this involves the reaction of o-phenylenediamine with an α-ketoaryl compound bearing a hydroxyl group, such as 1-(4-hydroxyphenyl)-2-oxoethanal or a related precursor. The reaction is typically catalyzed by acid and proceeds via a dehydration mechanism to form the stable aromatic pyrazine ring.[9][10]

G cluster_reactants Reactants cluster_process Process cluster_output Output & Analysis R1 o-Phenylenediamine Reaction Condensation Reaction (e.g., Toluene, Catalyst, RT) R1->Reaction R2 1-(4-hydroxyphenyl)-2-oxoethanal (or α-hydroxyketone precursor) R2->Reaction Workup Work-Up (Filtration, Extraction) Reaction->Workup Reaction Mixture Purification Purification (Column Chromatography) Workup->Purification Crude Product Product This compound Purification->Product Pure Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Figure 1: General experimental workflow for the synthesis and characterization of this compound.
Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional regions: the phenol group and the quinoxaline ring system.

  • Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be readily removed by a base to form a phenoxide anion. This nucleophilic oxygen can then participate in O-alkylation or O-acylation reactions to generate ether or ester derivatives, respectively. The phenol ring is also activated towards electrophilic aromatic substitution at the positions ortho to the hydroxyl group.

  • Quinoxaline Ring: The pyrazine portion of the quinoxaline ring is electron-deficient, making it susceptible to nucleophilic attack, although this typically requires harsh conditions or an activating group. The fused benzene ring can undergo electrophilic substitution, though it is less reactive than the phenol ring.

Spectroscopic and Analytical Data

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features based on the analysis of related quinoxaline derivatives.[11]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR ~9.5-10.5 ppm: A broad singlet corresponding to the phenolic -OH proton.~9.3 ppm: A singlet for the C3-H proton on the quinoxaline ring.[11]~7.7-8.4 ppm: A series of multiplets corresponding to the eight aromatic protons on the quinoxaline and phenol rings.[11]
¹³C NMR ~155-160 ppm: Signal for the carbon bearing the hydroxyl group (C-O).~115-155 ppm: A complex set of signals for the remaining 13 aromatic carbons in the quinoxaline and phenol rings.[11][12]
IR (Infrared) ~3200-3600 cm⁻¹: Broad absorption band from the O-H stretching of the phenol group.~3000-3100 cm⁻¹: C-H stretching from the aromatic rings.~1500-1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the quinoxaline and aromatic rings.[13]~1200-1300 cm⁻¹: C-O stretching of the phenol group.
Mass Spec (MS) Molecular Ion (M⁺): A prominent peak at m/z = 222, corresponding to the molecular weight of the compound.[11][14]Fragmentation: Characteristic fragmentation patterns involving the loss of CO (from the phenol) and HCN (from the pyrazine ring).

Experimental Protocols

Synthesis of this compound (Adapted General Protocol)

This protocol is adapted from established methods for quinoxaline synthesis.[9]

  • Reaction Setup: To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL), add a solution of a suitable α-dicarbonyl precursor, such as 4-hydroxy-α-oxo-benzeneacetaldehyde (1.0 mmol), in ethanol (5 mL).

  • Catalysis: Add a catalytic amount of a suitable acid (e.g., 20 mol% phenol or a few drops of acetic acid).[3][10]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-Up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the solution and evaporate the solvent. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield the pure this compound.[9]

Spectroscopic Characterization
  • NMR Spectroscopy: Prepare a sample by dissolving 5-20 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[15][16] Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • IR Spectroscopy: Prepare a sample by either creating a thin solid film on a salt (NaCl or KBr) plate by dissolving a small amount of the solid in a volatile solvent (e.g., CH₂Cl₂) and allowing it to evaporate, or by preparing a KBr pellet.[17] Acquire the spectrum using an FT-IR spectrometer.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze the sample using an appropriate ionization technique, such as electrospray ionization (ESI), to obtain the mass spectrum and determine the mass-to-charge ratio of the molecular ion and its fragments.[18][19][20]

Biological Context and Potential Applications

Quinoxaline derivatives are a cornerstone in drug discovery, with many compounds demonstrating potent biological activity. A significant number of these derivatives function as kinase inhibitors.[1][4][5] Kinases are enzymes that play a critical role in cell signaling pathways by catalyzing the phosphorylation of proteins. Aberrant kinase activity is a hallmark of many diseases, including cancer.[4][21] Quinoxaline-based molecules can act as competitive inhibitors at the ATP-binding site of kinases, thereby blocking downstream signaling and inhibiting processes like cell proliferation.[2]

Figure 2: Hypothetical signaling pathway showing kinase inhibition by a quinoxaline derivative like this compound.

Safety Information

Safety data for this compound indicates that it should be handled with care in a laboratory setting.

Table 3: Safety and Hazard Information

CategoryInformation
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501

Conclusion

This compound is a well-defined chemical entity with significant potential as a scaffold in medicinal chemistry and drug development. Its synthesis is straightforward, relying on established condensation methodologies. The presence of both a reactive phenol group and a biologically relevant quinoxaline core provides ample opportunities for further chemical modification to develop novel therapeutic agents, particularly in the area of kinase inhibition. This guide provides the foundational chemical data and protocols necessary to support further research and development of this promising compound.

References

In-depth Technical Guide: 4-Quinoxalin-2-ylphenol (CAS 33707-91-4) - A Data Availability Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Data Availability: A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific biological data for 4-Quinoxalin-2-ylphenol (CAS 33707-91-4). While the compound is commercially available and its basic chemical properties are known, there are no detailed published studies on its specific biological activities, mechanisms of action, or associated experimental protocols. One study that attempted its synthesis noted difficulties in isolating a pure sample, which may have precluded further biological evaluation.

Therefore, it is not possible to provide an in-depth technical guide with quantitative data tables, detailed experimental protocols, and specific signaling pathways for this particular compound as requested.

However, to provide a valuable resource for researchers, scientists, and drug development professionals interested in this area, this guide will focus on the well-documented properties of the quinoxaline scaffold, to which this compound belongs. This broader context can inform potential applications and future research directions for individual derivatives.

Core Compound Properties: this compound

While biological data is scarce, the fundamental physicochemical properties have been reported.

PropertyValueSource
CAS Number 33707-91-4N/A
Molecular Formula C₁₄H₁₀N₂O[1]
Molecular Weight 222.24 g/mol [1]
IUPAC Name 4-(quinoxalin-2-yl)phenol
Physical Form Powder
Melting Point 204-206 °C

The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoxaline core, a fusion of a benzene and a pyrazine ring, is considered a "privileged scaffold" in drug discovery. This is due to its versatile synthetic accessibility and its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.

General Synthesis of Quinoxalines

The most common and historically significant method for synthesizing the quinoxaline ring is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. This robust reaction allows for the introduction of various substituents, enabling the creation of large libraries of derivatives for screening.

G cluster_reactants Reactants Reactant1 ortho-Phenylenediamine Process Condensation (Acid or Heat) Reactant1->Process Reactant2 1,2-Dicarbonyl Compound (e.g., glyoxal) Reactant2->Process Product Quinoxaline Core Structure Process->Product Cyclization

Caption: General workflow for quinoxaline synthesis.

Broad Spectrum Biological Activities of Quinoxaline Derivatives

Quinoxaline derivatives have been extensively studied and have demonstrated a remarkable range of biological activities. This diversity makes them highly attractive for developing novel therapeutic agents.

Biological ActivityMechanism & ExamplesCitations
Anticancer Often involves DNA intercalation, inhibition of topoisomerase enzymes, or kinase inhibition. Quinoxaline-1,4-dioxides are known to act as bioreductive prodrugs, becoming cytotoxic under hypoxic conditions found in solid tumors.
Antibacterial Activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Mycobacterium tuberculosis. Mechanisms include DNA damage and inhibition of essential bacterial enzymes.
Antiviral Inhibition of viral replication and key viral enzymes. Some derivatives have shown promising activity against HIV.
Anti-inflammatory Capable of inhibiting inflammatory pathways and enzymes, showing potential for treating inflammatory disorders.
Antidepressant Certain derivatives act as antagonists for serotonin receptors, such as 5-HT₃, suggesting applications in neuropsychiatric disorders.

Potential Mechanisms and Signaling Pathways

Given the lack of specific data for this compound, we can only hypothesize its potential mechanism based on the activities of other quinoxaline derivatives. For example, many quinoxaline-based anticancer agents function by inhibiting protein kinases that are crucial for cancer cell survival and proliferation, such as those in the MAPK/ERK pathway.

The diagram below illustrates a generalized, hypothetical mechanism where a quinoxaline derivative could inhibit a key kinase in a signaling cascade, thereby blocking downstream signals for cell proliferation.

G GrowthFactor Growth Factor Receptor Cell Surface Receptor GrowthFactor->Receptor Kinase1 Kinase A (e.g., RAF) Receptor->Kinase1 activates Kinase2 Kinase B (e.g., MEK) Kinase1->Kinase2 activates Kinase3 Kinase C (e.g., ERK) Kinase2->Kinase3 activates Transcription Gene Transcription (Proliferation, Survival) Kinase3->Transcription promotes Quinoxaline Hypothetical Quinoxaline Inhibitor Quinoxaline->Kinase1 Inhibition

Caption: Hypothetical kinase inhibition by a quinoxaline derivative.

Conclusion and Future Directions

While this compound itself remains an uncharacterized molecule in terms of its biological function, the rich chemistry and diverse pharmacology of the quinoxaline scaffold suggest that it could possess interesting properties. The presence of the phenol group provides a handle for further functionalization and could be critical for receptor binding or hydrogen bonding interactions.

For researchers, scientists, and drug development professionals, this compound represents a blank slate. Future research should focus on:

  • Biological Screening: Evaluating the compound against a wide range of biological targets, including cancer cell lines, bacterial and fungal strains, and key enzymes.

  • Mechanism of Action Studies: If activity is found, elucidating the specific molecular targets and pathways involved.

  • Analogue Synthesis: Using this compound as a starting point for the synthesis of new derivatives to build a structure-activity relationship (SAR) profile.

Until such studies are conducted and published, the potential of this specific compound remains speculative, while the promise of the quinoxaline class as a whole remains firmly established.

References

4-(Quinoxalin-2-yl)phenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 4-(Quinoxalin-2-yl)phenol CAS Number: 33707-91-4 Molecular Formula: C₁₄H₁₀N₂O Molecular Weight: 222.24 g/mol [1][2]

Structure and Properties

4-(Quinoxalin-2-yl)phenol is a heterocyclic aromatic organic compound. Its structure consists of a phenol group substituted at the para position (position 4) with a quinoxaline ring attached at its 2-position. The quinoxaline moiety is a bicyclic system composed of a benzene ring fused to a pyrazine ring.

Chemical Structure:

G cluster_workflow Proposed Synthesis Workflow start Start: Dissolve Reactants react Reflux with Catalyst (2-4 hours) start->react monitor Monitor by TLC react->monitor monitor->react Incomplete cool Cool to Room Temperature monitor->cool Complete precipitate Product Precipitation cool->precipitate filter Filter and Wash Solid precipitate->filter purify Recrystallize for Purity filter->purify end End: Pure 4-(Quinoxalin-2-yl)phenol purify->end TLR4_Pathway cluster_pathway TLR4 Signaling Pathway (Hypothetical Target) LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MYD88 MyD88 TLR4->MYD88 Activates TRIF TRIF TLR4->TRIF Activates NFkB NF-κB Activation MYD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Induces IRF3->Cytokines Induces Quinoxaline Quinoxaline Derivative (e.g., 2-MQB) Quinoxaline->TLR4 Inhibits

References

The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused heterocyclic system comprising a benzene and a pyrazine ring, has emerged as a "privileged" structure in medicinal chemistry. Its synthetic tractability and broad-spectrum pharmacological profile have established it as a cornerstone for the development of novel therapeutic agents. This technical guide offers a comprehensive examination of the significant biological activities of quinoxaline derivatives, with a detailed focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document serves as a robust resource, providing systematically organized quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways and workflows to aid in drug discovery and development endeavors.

Anticancer Activity of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxic and antiproliferative effects across a wide range of human cancer cell lines.[1][2][3] Their mechanisms of action are diverse, frequently involving the inhibition of critical enzymes and signaling pathways that are fundamental to cancer cell growth, survival, proliferation, and metastasis.[2][3]

Mechanisms of Anticancer Action

A primary mechanism by which quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases . These enzymes are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival.[2] Quinoxaline-based compounds have been designed as selective ATP-competitive inhibitors for a variety of kinases, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR) [2]

  • Epidermal Growth Factor Receptor (EGFR) [1]

  • Platelet-Derived Growth Factor Receptor (PDGFR) [2]

  • Proto-oncogene non-receptor tyrosine-protein kinase (Src) [2]

By targeting these kinases, quinoxaline derivatives can disrupt the signaling cascades that drive tumor growth and angiogenesis.

Another critical mechanism is the induction of apoptosis , or programmed cell death. Certain quinoxaline derivatives have been shown to modulate key proteins in the apoptotic pathway, such as upregulating pro-apoptotic proteins like p53 and Bax, while downregulating anti-apoptotic proteins like Bcl-2.[4][5] This leads to the activation of caspases and ultimately, the dismantling of the cancer cell.[1][4]

Furthermore, some quinoxaline derivatives function as Topoisomerase II inhibitors . These enzymes are essential for managing DNA topology during replication and transcription. Their inhibition by quinoxaline compounds leads to DNA damage and triggers apoptotic cell death.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of a selection of quinoxaline derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ID/ReferenceCancer Cell LineTarget/MechanismIC50 (µM)Reference(s)
Compound VIIIc HCT116 (Colon)G2/M phase arrest2.5[2]
MCF-7 (Breast)G2/M phase arrest9.0[2]
Compound XVa HCT116 (Colon)Not Specified4.4[2]
MCF-7 (Breast)Not Specified5.3[2]
Compound IV PC-3 (Prostate)Topoisomerase II inhibitor2.11[4]
Compound III PC-3 (Prostate)Topoisomerase II inhibitor4.11[4]
Compound 11 MCF-7 (Breast)EGFR / COX-2 inhibitor0.81[4]
HepG2 (Liver)EGFR / COX-2 inhibitor1.93[4]
Compound 13 MCF-7 (Breast)EGFR / COX-2 inhibitor0.95[4]
HCT-116 (Colon)EGFR / COX-2 inhibitor2.91[4]
Compound 4m A549 (Lung)Apoptosis induction9.32[1]
Compound 4b A549 (Lung)Not Specified11.98[1]
Compound 12 VariousTubulin polymerization inhibitor0.19-0.51[6]
Compound 17b MCF-7, HepG-2VEGFR-2 inhibitor2.3-5.8[7]
Compound 23j HepG2, MCF-7VEGFR-2 inhibitor6.4, 10.3[8]
Signaling Pathway Visualizations

The following diagrams illustrate key signaling pathways targeted by quinoxaline derivatives in cancer cells.

anticancer_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Apoptosis Apoptosis VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Promotes p53 p53 Bax Bax p53->Bax Activates Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis Bcl2 Bcl-2 Bcl2->Bax Inhibits Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibits Quinoxaline->p53 Activates Quinoxaline->Bcl2 Inhibits

Caption: Quinoxaline derivatives inhibit the VEGFR-2 signaling pathway and promote p53-mediated apoptosis.

Antimicrobial Activity of Quinoxaline Derivatives

Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[9][10][11] This makes them promising candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Quantitative Antimicrobial Data

The following tables summarize the in vitro antimicrobial activity of selected quinoxaline derivatives, presented as the diameter of the zone of inhibition (in mm) and the Minimum Inhibitory Concentration (MIC) in µg/mL.

Table 2: Antibacterial Activity of Quinoxaline Derivatives (Zone of Inhibition in mm)

Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference(s)
4 15141613[10]
5a 14131512[10]
5c 16151814[10]
5d 17161915[10]
7a 16151814[10]
7c 17161915[10]

Table 3: Antibacterial and Antifungal Activity of Quinoxaline Derivatives (MIC in µg/mL)

Compound IDS. aureusB. subtilisE. coliC. albicansA. flavusReference(s)
2d 16168>256>256[9]
3c 16168>256>256[9]
4 161616>256>256[9]
6a 161632>256>256[9]
10 3232321616[9]
Quinoxaline derivative 1-4----[12]

Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow start Start: Synthesized Quinoxaline Derivatives prepare_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prepare_inoculum agar_diffusion Agar Disc/Well Diffusion Assay prepare_inoculum->agar_diffusion measure_zones Incubate and Measure Zones of Inhibition (mm) agar_diffusion->measure_zones mic_determination Broth Microdilution for MIC Determination measure_zones->mic_determination Active Compounds determine_mic Incubate and Determine MIC (µg/mL) mic_determination->determine_mic end End: Identify Potent Antimicrobial Candidates determine_mic->end

Caption: Standard workflow for the antimicrobial screening of quinoxaline derivatives.

Antiviral Activity of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated promising activity against a range of DNA and RNA viruses, positioning them as a scaffold of interest for the development of novel antiviral therapeutics.[13][14][15]

Quantitative Antiviral Data

The following table presents the in vitro antiviral activity of selected quinoxaline derivatives, with data expressed as EC50 values (the concentration required to inhibit 50% of the viral effect).

Table 4: Antiviral Activity of Quinoxaline Derivatives

Compound IDVirusEC50 (µM)Reference(s)
1a HCMV<0.05[13][16]
20 HCMV<0.05[13][16]
Ganciclovir (control) HCMV0.059[13]
QD-12 Influenza virus4.8[17]
QD-8 HSVNot specified[17]

Anti-inflammatory Activity of Quinoxaline Derivatives

Several quinoxaline derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[18][19][20]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoxaline derivatives are often attributed to their ability to inhibit enzymes such as cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (MAPK) .[21] Inhibition of these enzymes can reduce the production of pro-inflammatory prostaglandins and cytokines. Some derivatives also exhibit antioxidant properties, which can contribute to their anti-inflammatory effects.[18]

Quantitative Anti-inflammatory Data

The following table summarizes the in vivo anti-inflammatory activity of selected quinoxaline derivatives in a carrageenan-induced paw edema model.

Table 5: In Vivo Anti-inflammatory Activity of Quinoxaline Derivatives

Compound IDInhibition of Edema (%)Reference(s)
7b 41[18][22]
Indomethacin (control) 47[18]
DEQX Significant[19]
OAQX Significant[19]
4a 83.61[20]
4d 82.92[20]
Diclofenac sodium (control) 82.65[20]

Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_cell Inflammatory Cell Stimulus Inflammatory Stimulus COX2 COX-2 Stimulus->COX2 Activates p38MAPK p38 MAPK Stimulus->p38MAPK Activates Prostaglandins Prostaglandins COX2->Prostaglandins Produces Cytokines Pro-inflammatory Cytokines p38MAPK->Cytokines Produces Inflammation Inflammation Prostaglandins->Inflammation Cytokines->Inflammation Quinoxaline Quinoxaline Derivative Quinoxaline->COX2 Inhibits Quinoxaline->p38MAPK Inhibits

Caption: Quinoxaline derivatives can exert anti-inflammatory effects by inhibiting COX-2 and p38 MAPK pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Quinoxaline Derivatives

General Procedure for the Synthesis of 2,3-Disubstituted Quinoxalines:

A common method for synthesizing 2,3-disubstituted quinoxalines involves the cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.

  • Dissolve the substituted o-phenylenediamine in a suitable solvent, such as ethanol or acetic acid.

  • Add an equimolar amount of the 1,2-dicarbonyl compound (e.g., benzil) to the solution.

  • The reaction mixture is typically refluxed for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent to yield the pure 2,3-disubstituted quinoxaline derivative.

Beirut Reaction for Quinoxaline-1,4-dioxides:

This reaction involves the cycloaddition of a benzofuroxan with an enolate-forming species.

  • The benzofuroxan and the active methylene compound (e.g., a β-ketoester or malononitrile) are dissolved in a suitable solvent like methanol or ethanol.

  • A base, such as ammonia or a secondary amine (e.g., diethylamine), is added as a catalyst.

  • The reaction is typically stirred at room temperature or with gentle heating.

  • The product, a quinoxaline-1,4-dioxide derivative, often precipitates from the reaction mixture and can be isolated by filtration.

  • Further purification can be achieved by recrystallization.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Antimicrobial Activity: Agar Disc Diffusion Method

This method is used for the preliminary screening of antimicrobial activity.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disc Application: Impregnate sterile filter paper discs with a known concentration of the quinoxaline derivative and place them on the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition around each disc in millimeters.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the quinoxaline derivative or the control drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

The diverse and potent biological activities of quinoxaline derivatives underscore their immense potential in the field of medicinal chemistry. The extensive research summarized in this guide highlights their efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, supported by robust quantitative data and well-defined mechanisms of action. The provided experimental protocols and pathway visualizations offer a practical framework for researchers engaged in the discovery and development of novel quinoxaline-based therapeutics. Continued exploration of the structure-activity relationships and optimization of the pharmacological properties of this versatile scaffold will undoubtedly lead to the emergence of new and effective treatments for a wide range of diseases.

References

Unraveling the Therapeutic Potential of 4-Quinoxalin-2-ylphenol: A Mechanistic Overview of the Quinoxaline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the broader class of quinoxaline-containing compounds to provide a foundational understanding of their potential mechanisms of action. As of the latest literature review, specific in-depth mechanistic studies, quantitative data on biological targets, and detailed experimental protocols for 4-Quinoxalin-2-ylphenol are not extensively available in the public domain. Therefore, this document extrapolates from research on structurally related quinoxaline derivatives to offer a comprehensive overview for researchers, scientists, and drug development professionals.

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[1][2] Derivatives of this heterocyclic motif have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] This guide will synthesize the current understanding of the mechanisms of action associated with the quinoxaline core, providing a valuable resource for investigating novel compounds such as this compound.

The Diverse Biological Landscape of Quinoxaline Derivatives

Quinoxaline derivatives have been investigated for a multitude of therapeutic applications, owing to their ability to interact with a wide array of biological targets. The biological and pharmacological activities of these compounds are often attributed to the versatile quinoxaline nucleus, which can be readily functionalized to modulate their physicochemical properties and target specificity.[2]

Anticancer Activity

The antiproliferative effects of quinoxaline derivatives are a significant area of research. These compounds have been shown to exert their anticancer activity through various molecular mechanisms.[3] Some derivatives target key signaling pathways involved in cell growth and proliferation, such as those involving receptor tyrosine kinases (RTKs) like EGFR, VEGFR, HER2, and FGFRs.[3] Other mechanisms include the inhibition of tubulin polymerization, interference with topoisomerase II-DNA complexes, and the disruption of folate metabolism.[3] For instance, certain synthetic quinoxaline derivatives have been shown to induce apoptosis in human non-small-cell lung cancer cells through mitochondrial- and caspase-3-dependent pathways.[4]

Anti-inflammatory Activity

Several quinoxaline-based compounds have demonstrated potent anti-inflammatory properties.[5] One of the key mechanisms identified is the suppression of Toll-like receptor 4 (TLR4) signaling pathways.[5] For example, the quinoxaline derivative 2-methoxy-N-(3-quinoxalin-2-ylphenyl)benzamide (2-MQB) has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α by downregulating the transcriptional activities of NF-κB and IRF3, which are key components of the TLR4 signaling cascade.[5] This suggests that quinoxaline derivatives could be promising candidates for the treatment of inflammatory conditions like sepsis.[5]

Antimicrobial and Antiviral Activity

The quinoxaline scaffold is present in several natural antibiotics, including echinomycin and triostins, which are active against Gram-positive bacteria.[4] Synthetic quinoxaline derivatives have also been developed with a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antitubercular effects.[1] In the realm of antiviral research, certain quinoxaline derivatives have been identified as potential inhibitors of the main protease of SARS-CoV-2.[6]

Neuroprotective and Other Activities

The versatility of the quinoxaline structure has led to the exploration of its potential in treating neurological and other disorders. Some derivatives have been investigated as anxiolytic agents.[7] Additionally, quinoxalin-2(1H)-one derivatives have been identified as a novel class of multifunctional aldose reductase inhibitors, which could be relevant for the management of diabetic complications.

Potential Mechanisms of Action: A Generalized View

The diverse biological activities of quinoxaline derivatives stem from their ability to interact with a range of molecular targets. While specific targets for this compound have not been elucidated, the broader class of compounds offers insights into potential mechanisms.

Enzyme Inhibition: Many quinoxaline derivatives exert their effects by inhibiting key enzymes. This includes:

  • Kinases: As mentioned, various receptor and intracellular kinases are targets for anticancer quinoxaline compounds.[3]

  • Aldose Reductase: Inhibition of this enzyme is a strategy for preventing diabetic complications.

  • Topoisomerase II: Interference with this enzyme disrupts DNA replication in cancer cells.[3]

  • Viral Proteases: Inhibition of viral proteases is a key mechanism for antiviral agents.[6]

Receptor Modulation: Quinoxaline derivatives can also act on various receptors. The presence of a phenol group in this compound suggests potential interactions with receptors where phenolic compounds are known to bind, such as GABA-A receptors, although this is speculative without direct evidence.[8][9]

Signaling Pathway Interruption: As seen with the anti-inflammatory activity, quinoxalines can modulate entire signaling cascades, such as the TLR4 pathway, by affecting multiple components.[5]

Visualizing the Multifaceted Activity of the Quinoxaline Scaffold

Due to the lack of specific data for this compound, a detailed signaling pathway cannot be provided. However, the following diagram illustrates the diverse biological activities associated with the general quinoxaline scaffold, highlighting its therapeutic potential.

Quinoxaline_Scaffold_Activities Diverse Biological Activities of the Quinoxaline Scaffold Quinoxaline Quinoxaline Scaffold Anticancer Anticancer Activity Quinoxaline->Anticancer Anti_inflammatory Anti-inflammatory Activity Quinoxaline->Anti_inflammatory Antimicrobial Antimicrobial Activity Quinoxaline->Antimicrobial Neuroprotective Neuroprotective & Other Activities Quinoxaline->Neuroprotective Kinase_Inhibition Kinase Inhibition (EGFR, VEGFR, etc.) Anticancer->Kinase_Inhibition Apoptosis_Induction Apoptosis Induction Anticancer->Apoptosis_Induction TLR4_Inhibition TLR4 Pathway Inhibition Anti_inflammatory->TLR4_Inhibition Cytokine_Suppression Pro-inflammatory Cytokine Suppression Anti_inflammatory->Cytokine_Suppression Antibacterial Antibacterial Antimicrobial->Antibacterial Antifungal Antifungal Antimicrobial->Antifungal Antiviral Antiviral Antimicrobial->Antiviral Aldose_Reductase_Inhibition Aldose Reductase Inhibition Neuroprotective->Aldose_Reductase_Inhibition Anxiolytic Anxiolytic Effects Neuroprotective->Anxiolytic Experimental_Workflow cluster_0 Initial Screening & Target Identification cluster_1 In Vitro Validation cluster_2 In Vivo & Preclinical Studies Phenotypic_Screening Phenotypic Screening (e.g., cell viability, anti-inflammatory assays) Target_Identification Target Identification (e.g., affinity chromatography, proteomics) Phenotypic_Screening->Target_Identification Biochemical_Assays Biochemical Assays (e.g., enzyme kinetics, receptor binding) Target_Identification->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (e.g., Western blot, qPCR, reporter assays) Biochemical_Assays->Cell_Based_Assays Animal_Models Animal Models of Disease Cell_Based_Assays->Animal_Models PK_PD_Studies Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD_Studies Toxicology Toxicology Studies PK_PD_Studies->Toxicology

References

4-Quinoxalin-2-ylphenol: A Technical Guide to Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These activities include anticancer, anti-inflammatory, antiviral, antibacterial, and antidepressant effects. This technical guide focuses on the potential therapeutic targets of a specific derivative, 4-Quinoxalin-2-ylphenol, by examining the established biological activities and mechanisms of action of the broader quinoxaline class. While direct experimental data for this compound is limited in publicly available literature, the structural similarity to other biologically active quinoxalines suggests a high potential for therapeutic applications. This document aims to provide a comprehensive overview of these potential applications, supported by data from related compounds, to guide future research and drug development efforts.

Potential Therapeutic Targets and Mechanisms of Action

The diverse pharmacological effects of quinoxaline derivatives stem from their ability to interact with various biological targets, including enzymes and signaling pathway proteins. The core quinoxaline structure serves as a versatile scaffold for the development of targeted therapies.

Anticancer Activity

Quinoxaline derivatives have emerged as a promising class of chemotherapeutic agents with activity against various tumors.[1][2] Their anticancer effects are often attributed to the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.

  • Kinase Inhibition: Many quinoxaline-based compounds have been developed as kinase inhibitors.[1][3] For example, certain derivatives have shown potent inhibitory activity against c-Met kinase, a receptor tyrosine kinase that is often overexpressed in cancer and plays a crucial role in tumor growth and metastasis.[4] Other quinoxaline scaffolds have been evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[5]

  • Topoisomerase II Inhibition: Some quinoxaline derivatives have been identified as topoisomerase II inhibitors. By targeting this enzyme, they can induce DNA damage and trigger apoptosis in cancer cells.

  • Induction of Apoptosis: Several studies have demonstrated that quinoxaline derivatives can induce apoptosis in cancer cells through various mechanisms. For instance, one compound was found to induce apoptosis in human non-small-cell lung cancer cells through mitochondrial and caspase-3-dependent pathways.[1]

  • STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a key regulator of cell proliferation and survival. Some quinoxaline derivatives have been shown to inhibit STAT3 phosphorylation, leading to the suppression of tumor growth.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Quinoxaline derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

  • TLR4 Signaling Pathway Inhibition: The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system and plays a central role in the inflammatory response to bacterial endotoxins. A quinoxaline derivative, 2-methoxy-N-(3-quinoxalin-2-ylphenyl)benzamide (2-MQB), has been shown to suppress the production of inflammatory cytokines by inhibiting the transcriptional activities of TLR4 signaling pathways, including Nuclear factor-κB (NF-κB) and Interferon regulatory factor 3 (IRF3).[6] This suggests a potential therapeutic application in conditions like sepsis.[6]

  • Lipoxygenase (LOX) Inhibition: Certain novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have shown promising in vitro inhibition of soybean lipoxygenase (LOX), an enzyme involved in the inflammatory cascade.[7]

Antiviral Activity

The quinoxaline scaffold is also being explored for the development of antiviral agents. Notably, research has focused on their potential against respiratory pathogens. Some derivatives have been investigated as potential inhibitors of the main protease (Mpro) of SARS-CoV-2.

Neurological and Neuropsychiatric Disorders

The therapeutic potential of quinoxaline derivatives extends to the central nervous system.

  • 5-HT3 Receptor Antagonism: One derivative, (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone, has been identified as a novel 5-HT(3) receptor antagonist with antidepressant-like activity in rodent models.

  • Multifunctional Drug Candidates: A tetracyclic quinoxaline derivative, ITI-007, has been discovered as a potent 5-HT(2A) antagonist, postsynaptic D2 antagonist, and inhibitor of the serotonin transporter, making it a promising multifunctional drug candidate for treating neuropsychiatric and neurological disorders.[8]

Quantitative Data on Quinoxaline Derivatives

The following tables summarize the biological activity data for various quinoxaline derivatives from the literature. This data provides a reference for the potential potency of this compound and its future derivatives.

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

CompoundCancer Cell LineActivityIC50 (µM)Reference
Compound 4m A549 (Non-small-cell lung cancer)Anticancer9.32 ± 1.56[1]
5-Fluorouracil (control)A549 (Non-small-cell lung cancer)Anticancer4.89 ± 0.20[1]
Compound XVa HCT116 (Colon Carcinoma)Anticancer-[5]
Compound VIId HepG2 (Liver Carcinoma)Anticancer-[5]
Compound VIIIa MCF-7 (Breast Adenocarcinoma)Anticancer-[5]

Table 2: Anti-inflammatory Activity of a Selected Quinoxaline Derivative

CompoundAssayActivityResultReference
Compound 7b Carrageenin-induced edema model (in vivo)Anti-inflammatory41% inhibition[7]
Indomethacin (control)Carrageenin-induced edema model (in vivo)Anti-inflammatory47% inhibition[7]

Experimental Protocols

This section outlines general methodologies for key experiments cited in the literature for the biological evaluation of quinoxaline derivatives. These can serve as a template for designing studies on this compound.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, HCT116, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (quinoxaline derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Western Blot Analysis for Apoptosis Markers
  • Protein Extraction: Cancer cells are treated with the test compound for a specified time, then lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Activity (Carrageenin-Induced Paw Edema Model)
  • Animal Model: Male Wistar rats are used.

  • Compound Administration: The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.

  • Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.

  • Paw Volume Measurement: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for the synthesis and evaluation of quinoxaline derivatives.

TLR4_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NFkB NF-κB MyD88->NFkB Activation TRAF3 TRAF3 TRIF->TRAF3 IRF3 IRF3 TRAF3->IRF3 Activation Cytokines Inflammatory Cytokines NFkB->Cytokines Upregulates IRF3->Cytokines Upregulates Quinoxaline Quinoxaline Derivative (e.g., 2-MQB) Quinoxaline->TLR4 Inhibits Quinoxaline->MyD88 Inhibits Quinoxaline->TRIF Inhibits Quinoxaline->TRAF3 Inhibits

Caption: Inhibition of the TLR4 signaling pathway by a quinoxaline derivative.

Apoptosis_Induction_Pathway Quinoxaline Quinoxaline Derivative Mitochondria Mitochondria Quinoxaline->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Mitochondrial-dependent apoptosis induction by a quinoxaline derivative.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives InVitro In Vitro Screening (e.g., Anticancer, Anti-inflammatory assays) Synthesis->InVitro Lead_ID Lead Compound Identification InVitro->Lead_ID Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Lead_ID->Mechanism InVivo In Vivo Efficacy and Toxicity Studies Mechanism->InVivo Development Preclinical Development InVivo->Development

Caption: General workflow for the development of quinoxaline-based therapeutics.

Conclusion

The quinoxaline scaffold holds immense promise for the development of novel therapeutics targeting a range of diseases, including cancer, inflammatory disorders, and neurological conditions. While specific biological data for this compound is not yet widely available, the extensive research on structurally related quinoxaline derivatives provides a strong rationale for its investigation. The potential therapeutic targets and mechanisms of action outlined in this guide, including kinase inhibition, modulation of inflammatory signaling pathways, and induction of apoptosis, offer a solid foundation for initiating research and development programs centered on this compound and its future analogues. Further studies are warranted to elucidate the specific biological activities and therapeutic potential of this particular compound.

References

Spectroscopic Profile of 4-Quinoxalin-2-ylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Quinoxalin-2-ylphenol. Due to the limited availability of a complete public dataset for this specific molecule, this guide presents expected spectroscopic values derived from data on closely related quinoxaline and phenol derivatives, alongside detailed experimental protocols for acquiring such data. This document is intended to serve as a valuable resource for the characterization and analysis of this compound and similar compounds in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. These values are based on the analysis of similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~9.5 - 10.0s1HPhenolic -OH
~9.2s1HH-3 (Quinoxaline ring)
~8.1 - 8.3m2HH-5, H-8 (Quinoxaline ring)
~7.8 - 8.0m2HH-6, H-7 (Quinoxaline ring)
~8.0d2HH-2', H-6' (Phenolic ring)
~7.0d2HH-3', H-5' (Phenolic ring)

Note: The exact chemical shifts are dependent on the solvent and concentration used. The phenolic proton signal may be broad and its chemical shift can vary significantly.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~160C-4' (Phenolic ring, C-OH)
~152C-2 (Quinoxaline ring)
~145C-8a (Quinoxaline ring)
~142C-3 (Quinoxaline ring)
~141C-4a (Quinoxaline ring)
~131C-6, C-7 (Quinoxaline ring)
~130C-2', C-6' (Phenolic ring)
~129C-5, C-8 (Quinoxaline ring)
~128C-1' (Phenolic ring)
~116C-3', C-5' (Phenolic ring)

Note: Aromatic carbon signals typically appear in the 120-170 ppm range. The specific assignments are predictive.[2][3][4][5][6]

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3550 - 3200Strong, BroadO-H stretch (phenolic, H-bonded)
3100 - 3000MediumC-H stretch (aromatic)
1620 - 1580MediumC=N stretch (quinoxaline ring)
1600 - 1450Medium to StrongC=C stretch (aromatic rings)
~1220StrongC-O stretch (phenol)
900 - 675StrongC-H out-of-plane bend (aromatic)

Note: The appearance of a broad O-H band is characteristic of phenols. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule.[7][8][9][10][11]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
222High[M]⁺ (Molecular Ion)
194Moderate[M-CO]⁺
129Moderate[Quinoxaline]⁺ fragment
102ModerateFurther fragmentation of quinoxaline ring
77Moderate[C₆H₅]⁺ fragment

Note: The molecular weight of this compound (C₁₄H₁₀N₂O) is 222.24 g/mol . The fragmentation pattern is predicted based on the stable quinoxaline and phenol moieties.[12][13]

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Synthesis of this compound

A common and effective method for the synthesis of quinoxaline derivatives is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[14]

Materials:

  • o-phenylenediamine

  • 4-hydroxy-α-oxo-benzeneacetaldehyde (or a suitable precursor)

  • Ethanol or Acetic Acid (solvent)

  • Acid catalyst (e.g., a few drops of HCl or acetic acid, optional)

Procedure:

  • Dissolve equimolar amounts of o-phenylenediamine and the 1,2-dicarbonyl compound in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Add a catalytic amount of acid if required.

  • Reflux the reaction mixture for a specified time (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

NMR Spectroscopy

Instrumentation:

  • A 300 MHz or higher field NMR spectrometer.

Sample Preparation: [15]

  • Accurately weigh 5-10 mg of the purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum, typically with a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

FT-IR Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method): [16][17][18][19][20]

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry

Instrumentation:

  • A mass spectrometer, for example, one with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation:

  • For EI-MS, a small amount of the solid sample can be introduced directly via a solids probe.

  • For ESI-MS, dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). The solution can then be infused directly into the ion source.

Data Acquisition: [21][22]

  • Introduce the sample into the ion source.

  • In EI mode, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

  • In ESI mode, a high voltage is applied to the liquid sample to generate an aerosol of charged droplets.

  • The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.

  • A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Visualization

Experimental Workflow: Synthesis of a Quinoxaline Derivative

The following diagram illustrates a generalized workflow for the synthesis and purification of a quinoxaline derivative, such as this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Spectroscopic Analysis reactants 1. Reactants (o-phenylenediamine & 1,2-dicarbonyl) dissolve 2. Dissolve in Solvent (e.g., Ethanol) reactants->dissolve reflux 3. Reflux (with optional catalyst) dissolve->reflux cool 4. Cool to Room Temperature reflux->cool Reaction Completion (TLC) filter 5. Filtration cool->filter recrystallize 6. Recrystallization filter->recrystallize dry 7. Dry Product recrystallize->dry product Pure this compound dry->product nmr NMR product->nmr ir IR product->ir ms MS product->ms

Caption: Generalized workflow for the synthesis and analysis of this compound.

References

Navigating the Solubility of 4-Quinoxalin-2-ylphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Understanding the Solubility Profile of 4-Quinoxalin-2-ylphenol

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from synthetic chemistry to pharmacology. This compound possesses a unique molecular structure that combines a polar phenolic group with a larger, more aromatic quinoxaline moiety. This duality governs its solubility across different solvent systems.

The principle of "like dissolves like" is paramount in predicting the solubility of this compound. The presence of the hydroxyl (-OH) group on the phenol ring allows for hydrogen bonding with polar protic solvents. Conversely, the aromatic nature of the quinoxaline and phenyl rings suggests an affinity for non-polar and aromatic solvents.

Based on these structural characteristics and data from analogous compounds, a qualitative prediction of solubility in common laboratory solvents is presented in Table 1.

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Protic Methanol, Ethanol, WaterModerate to High in Alcohols; Low in WaterThe hydroxyl group can form hydrogen bonds with protic solvents. The large non-polar quinoxaline structure limits solubility in highly polar water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThese solvents can accept hydrogen bonds and have a polarity that can accommodate both the polar and non-polar regions of the molecule.
Non-Polar Aprotic Hexane, TolueneLow in Hexane; Moderate in TolueneThe aromatic nature of toluene allows for π-π stacking interactions with the quinoxaline and phenyl rings. Aliphatic hexane lacks favorable interactions.
Halogenated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate polarity and can engage in dipole-dipole interactions.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents. This table provides an estimated solubility profile based on the structural features of the compound and general principles of solubility.

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination of solubility is essential. The saturation shake-flask method is a widely accepted and reliable technique for this purpose.[1]

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment
  • This compound (solid)

  • Selected solvents of high purity

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

Protocol
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be visually apparent.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any undissolved solid. Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

Visualizing Key Concepts

To further aid in the understanding of the factors influencing the solubility of this compound and the experimental workflow for its determination, the following diagrams are provided.

Solubility Solubility of this compound Compound Compound Properties Polarity Polarity (Phenol vs. Quinoxaline) Compound->Polarity H_Bonding Hydrogen Bonding (OH group) Compound->H_Bonding Aromaticity Aromaticity (π-π stacking) Compound->Aromaticity Solvent Solvent Properties SolventPolarity Polarity Solvent->SolventPolarity SolventType Protic vs. Aprotic Solvent->SolventType Experimental Experimental Conditions Temperature Temperature Experimental->Temperature Pressure Pressure (for gases) Experimental->Pressure Polarity->Solubility H_Bonding->Solubility Aromaticity->Solubility SolventPolarity->Solubility SolventType->Solubility Temperature->Solubility Pressure->Solubility

Figure 1: Factors influencing the solubility of this compound.

Start Start: Excess Solid in Solvent Equilibration Equilibration (Constant Temperature & Agitation) Start->Equilibration Separation Phase Separation (Centrifugation/Settling) Equilibration->Separation Sampling Filtered Sampling of Supernatant Separation->Sampling Dilution Accurate Dilution Sampling->Dilution Analysis Analytical Quantification (HPLC/UV-Vis) Dilution->Analysis End End: Solubility Calculation Analysis->End

Figure 2: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While quantitative solubility data for this compound is not currently published, this guide provides a strong theoretical and practical foundation for researchers. By understanding the interplay of its structural features with different solvent properties, scientists can make informed decisions for reaction setup, purification, and formulation. The detailed experimental protocol provided herein offers a clear pathway to obtaining the precise solubility data necessary for advancing research and development involving this promising compound.

References

A Technical Guide to the Synthesis of Quinoxalines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry and materials science.[1][2] The quinoxaline scaffold, formed by the fusion of a benzene and a pyrazine ring, is a privileged structure found in numerous biologically active compounds and marketed drugs, including anticancer and antiviral agents.[3][4][5] This technical guide provides an in-depth review of the core methodologies for quinoxaline synthesis, tailored for researchers, scientists, and professionals in drug development. We will explore classical and modern synthetic strategies, present quantitative data in structured tables, provide detailed experimental protocols for key reactions, and visualize synthetic workflows and a key signaling pathway targeted by quinoxaline derivatives.

Core Synthetic Methodologies

The synthesis of the quinoxaline core primarily relies on the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound, a reaction first reported independently by Körner and Hinsberg in 1884.[6] Over the decades, numerous advancements have been made to improve reaction efficiency, yield, and environmental footprint. These modern methods often employ catalysts, alternative energy sources, and greener solvents.

Classical Synthesis: The Hinsberg-Körner Condensation

The most fundamental method for quinoxaline synthesis is the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil.[3][7] This reaction is robust and widely applicable for creating a diverse range of substituted quinoxalines.

Experimental Protocol: Synthesis of 2,3-diphenylquinoxaline

A detailed experimental protocol for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil is as follows:

  • Materials:

    • o-phenylenediamine (1.1 g, 0.01 mol)

    • Benzil (2.1 g, 0.01 mol)

    • Rectified spirit (16 mL)

    • Water

  • Procedure:

    • Prepare a warm solution of 2.1 g of benzil in 8 mL of rectified spirit.

    • In a separate flask, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit and add it to the warm benzil solution.

    • Warm the mixture on a water bath for 30 minutes.

    • Add water dropwise to the solution until a slight cloudiness persists.

    • Allow the mixture to cool, which will induce crystallization of the product.

    • Filter the solid product and recrystallize from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.[2][7][8]

Quantitative Data for Classical Synthesis

Reactant 1Reactant 2SolventConditionsYield (%)Reference
o-phenylenediamineBenzilRectified SpiritWater bath, 30 min51-98.95[2]
o-phenylenediamineBenzilEthanol/Glycerol/Water90 °C, 4-6 min85-91[5]
Modern Catalytic Approaches

To overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times, various catalytic systems have been developed. These include the use of iodine, heteropolyoxometalates, and Lewis acids, often in conjunction with microwave irradiation to accelerate the reaction.[9][10]

Molecular iodine has emerged as an efficient catalyst for quinoxaline synthesis, particularly under microwave irradiation.[9][11] This method offers rapid reaction times and high yields.

Experimental Protocol: Microwave-Assisted Iodine-Catalyzed Synthesis of Quinoxalines

  • Materials:

    • 1,2-diamine (1 mmol)

    • 1,2-dicarbonyl compound (1 mmol)

    • Iodine (I₂) (5 mol%)

    • Ethanol/Water (1:1, 1 mL)

    • Dichloromethane

    • 5% Sodium thiosulfate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a microwave reactor vial, dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 1 mL of ethanol/water (1:1).

    • Add a catalytic amount of iodine (5 mol%).

    • Irradiate the mixture in a CEM microwave at 50 °C and a power level of 300 W. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, add 10 mL of dichloromethane to the reaction mixture.

    • Wash the organic layer successively with 2 mL of 5% sodium thiosulfate solution and 2 mL of brine.

    • Dry the organic layer with anhydrous sodium sulfate and concentrate to obtain the quinoxaline product.[9]

Quantitative Data for Iodine-Catalyzed Synthesis

Reactant 1Reactant 2CatalystSolventConditionsYield (%)Reference
o-phenylenediamineBenzilI₂ (5 mol%)Ethanol/Water (1:1)Microwave, 50°C, 30s98[9]
4-Methoxy-1,2-phenylenediamineBenzilI₂ (5 mol%)Ethanol/Water (1:1)Microwave, 50°C, 45s96[9]
4-Nitro-1,2-phenylenediamineBenzilI₂ (5 mol%)Ethanol/Water (1:1)Microwave, 50°C, 2 min95[9]

Heteropolyoxometalates, such as molybdophosphovanadates supported on alumina, serve as recyclable and efficient catalysts for quinoxaline synthesis at room temperature.[10][12]

Experimental Protocol: Synthesis of Quinoxalines using Alumina-Supported Heteropolyoxometalates

  • Materials:

    • o-phenylenediamine (1 mmol, 0.108 g)

    • 1,2-dicarbonyl compound (1 mmol)

    • Alumina-supported MoVP catalyst (0.1 g)

    • Toluene (8 mL)

    • Anhydrous Na₂SO₄

    • Ethanol

  • Procedure:

    • To a mixture of the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 8 mL of toluene, add 0.1 g of the MoVP catalyst.

    • Stir the mixture at room temperature. Monitor the reaction's progress by TLC.

    • After the reaction is complete, separate the insoluble catalyst by filtration.

    • Dry the filtrate over anhydrous Na₂SO₄.

    • Evaporate the solvent to obtain the crude product.

    • Purify the product by recrystallization from ethanol.[10]

Quantitative Data for Heteropolyoxometalate-Catalyzed Synthesis

Reactant 1Reactant 2CatalystSolventConditionsYield (%)Reference
o-phenylenediamineBenzilAlCuMoVPToluene25°C, 2 h92[10]
o-phenylenediamineBenzilAlFeMoVPToluene25°C, 2 h80[10]
Synthesis of Quinoxaline-1,4-dioxides: The Beirut Reaction

Quinoxaline-1,4-dioxides are a special class of quinoxalines with significant biological activity, particularly as antibacterial and antitumor agents under hypoxic conditions.[3][13] The most efficient method for their synthesis is the Beirut reaction, which involves the cyclization of benzofuroxans with enols or enamines.[3]

Experimental Protocol: General Procedure for the Beirut Reaction

  • Materials:

    • Benzofurazan N-oxide derivative

    • β-dicarbonyl ester compound

    • Sodium Hydride (NaH)

    • Tetrahydrofuran (THF)

  • Procedure:

    • In a suitable reaction vessel, dissolve the benzofurazan N-oxide derivative and the β-dicarbonyl ester compound in THF.

    • Add NaH as a base to initiate the reaction.

    • The reaction is typically carried out for 2-4 hours to afford the quinoxaline-1,4-di-N-oxide analogues.[14][15]

Quantitative Data for the Beirut Reaction

Benzofurazan N-oxideβ-dicarbonyl esterConditionsYield (%)Reference
Benzofuroxan N-oxideDiethyl malonateNaH/THF, 4h63.9[14]
Benzofuroxan N-oxideDimethyl malonateNaH/THF, 2h68.2[14]

Visualizing Synthetic Workflows and Biological Pathways

General Synthetic Workflow for Quinoxalines

The following diagram illustrates a generalized workflow for the synthesis of quinoxaline derivatives, from starting materials to the final purified product.

G cluster_start Starting Materials A o-Phenylenediamine Derivatives C Reaction Setup (Solvent, Catalyst) A->C B 1,2-Dicarbonyl Compounds B->C D Reaction (Heating/Microwave) C->D Initiation E Work-up (Extraction, Washing) D->E Completion F Purification (Recrystallization/ Chromatography) E->F G Final Quinoxaline Product F->G

A generalized workflow for the synthesis of quinoxaline derivatives.
Quinoxaline Derivatives in Cancer Therapy: Targeting the VEGFR-2 Signaling Pathway

Many quinoxaline derivatives have been developed as potent anticancer agents that function by inhibiting key signaling pathways involved in tumor growth and angiogenesis.[4][16] One of the most critical targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[17][18][19] The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes cell proliferation, survival, and migration, as well as the formation of new blood vessels (angiogenesis) that supply tumors with nutrients. Quinoxaline-based inhibitors can block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activity and downstream signaling.

The following diagram illustrates the VEGFR-2 signaling pathway and the inhibitory action of quinoxaline derivatives.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Promotes Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Quinoxaline Quinoxaline Inhibitor Quinoxaline->VEGFR2 Inhibits

Inhibition of the VEGFR-2 signaling pathway by quinoxaline derivatives.

Conclusion

This technical guide has provided a comprehensive overview of the primary methods for synthesizing quinoxalines, from the classical Hinsberg-Körner condensation to modern, highly efficient catalytic approaches. The detailed experimental protocols and tabulated quantitative data offer a practical resource for laboratory work. Furthermore, the visualization of a general synthetic workflow and a key biological target, the VEGFR-2 signaling pathway, underscores the importance of quinoxaline derivatives in contemporary drug discovery and development. As research in this field continues to evolve, the development of even more efficient, selective, and sustainable synthetic methodologies will be crucial for unlocking the full therapeutic potential of this versatile heterocyclic scaffold.

References

Methodological & Application

Synthesis of 4-Quinoxalin-2-ylphenol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides two detailed protocols for the synthesis of 4-quinoxalin-2-ylphenol, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The described methods offer flexibility for researchers based on available starting materials and expertise, encompassing both a classical condensation approach and a modern palladium-catalyzed cross-coupling strategy.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules and functional materials. The strategic incorporation of a phenol moiety at the 2-position of the quinoxaline ring, as in this compound, offers a versatile scaffold for further functionalization and exploration of its pharmacological and photophysical properties. This document outlines two reliable and reproducible protocols for the synthesis of this target compound, catering to the needs of researchers in organic synthesis, drug discovery, and materials science.

Data Presentation

The following table summarizes the key quantitative data associated with the two synthetic protocols described herein.

ParameterProtocol 1: Condensation ReactionProtocol 2: Suzuki-Miyaura Coupling
Starting Materials o-Phenylenediamine, 4-Hydroxyphenylglyoxal Hydrate2-Chloroquinoxaline, 4-Hydroxyphenylboronic Acid
Key Reagents EthanolPd(OAc)₂, SPhos, K₃PO₄
Solvent(s) EthanolToluene, Water
Reaction Temperature Reflux100 °C
Reaction Time 4 hours12 hours
Typical Yield 75-85%80-90%
Purification Method RecrystallizationColumn Chromatography

Experimental Protocols

Protocol 1: Synthesis via Condensation of o-Phenylenediamine and 4-Hydroxyphenylglyoxal

This protocol follows a classical approach to quinoxaline synthesis through the condensation of an o-diamine with a 1,2-dicarbonyl compound.

Step 1a: Synthesis of 4-Hydroxyphenylglyoxal Hydrate

A reliable method for the synthesis of 4-hydroxyphenylglyoxal from 4-hydroxyacetophenone involves oxidation with selenium dioxide[1].

  • Reagents:

    • 4-Hydroxyacetophenone (15 g, 0.11 mol)

    • Selenium dioxide (SeO₂) (12.2 g, 0.11 mol)

    • Dioxane (70 mL)

    • Water (8.3 mL)

  • Procedure:

    • Dissolve 4-hydroxyacetophenone in a mixture of dioxane and water in a round-bottom flask.

    • Add selenium dioxide to the solution.

    • Heat the mixture at 80°C for 18 hours.

    • After cooling, filter the reaction mixture through diatomaceous earth to remove the precipitated selenium.

    • Remove the solvent from the filtrate under reduced pressure.

    • The residue is then taken up in hot water (150 mL), treated with activated carbon for decolorization, and cooled to induce crystallization.

    • The resulting crystals of 4-hydroxyphenylglyoxal hydrate are collected by filtration.

Step 1b: Synthesis of this compound

  • Reagents:

    • o-Phenylenediamine (1.08 g, 10 mmol)

    • 4-Hydroxyphenylglyoxal hydrate (1.68 g, 10 mmol)

    • Ethanol (50 mL)

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve o-phenylenediamine and 4-hydroxyphenylglyoxal hydrate in ethanol.

    • Reflux the reaction mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure this compound.

Protocol 2: Synthesis via Suzuki-Miyaura Cross-Coupling

This modern synthetic route utilizes a palladium-catalyzed Suzuki-Miyaura coupling between a halogenated quinoxaline and a boronic acid.

Step 2a: Synthesis of 2-Chloroquinoxaline

2-Chloroquinoxaline can be prepared from quinoxalin-2-one using phosphorus oxychloride[2].

  • Reagents:

    • Quinoxalin-2-one (14.62 g, 100 mmol)

    • Phosphorus oxychloride (POCl₃) (100 g, 0.65 mol)

  • Procedure:

    • In a fume hood, add quinoxalin-2-one to phosphorus oxychloride.

    • Heat the mixture at reflux for 1.5 hours under a nitrogen atmosphere.

    • After cooling, carefully and slowly pour the reaction mixture onto crushed ice or into cold water (700 mL).

    • Extract the aqueous solution with dichloromethane (2 x 250 mL).

    • Wash the combined organic layers with water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-chloroquinoxaline as a solid[2].

Step 2b: Synthesis of this compound

  • Reagents:

    • 2-Chloroquinoxaline (1.65 g, 10 mmol)

    • 4-Hydroxyphenylboronic acid (1.65 g, 12 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (45 mg, 0.2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (164 mg, 0.4 mol%)

    • Potassium phosphate (K₃PO₄) (4.24 g, 20 mmol)

    • Toluene (40 mL)

    • Water (4 mL)

  • Procedure:

    • To a Schlenk flask, add 2-chloroquinoxaline, 4-hydroxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed toluene and water to the flask.

    • Heat the reaction mixture at 100°C for 12 hours with vigorous stirring.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Visualizations

The following diagrams illustrate the experimental workflows for the two synthetic protocols.

Synthesis_Workflow_1 cluster_step1a Step 1a: Synthesis of 4-Hydroxyphenylglyoxal Hydrate cluster_step1b Step 1b: Synthesis of this compound start1a 4-Hydroxyacetophenone + SeO2 in Dioxane/Water react1a Heat at 80°C, 18h start1a->react1a workup1a Filter, Concentrate, Recrystallize from Water react1a->workup1a product1a 4-Hydroxyphenylglyoxal Hydrate workup1a->product1a start1b o-Phenylenediamine + 4-Hydroxyphenylglyoxal Hydrate in Ethanol react1b Reflux, 4h start1b->react1b workup1b Cool, Filter, Wash with cold Ethanol react1b->workup1b product1b This compound workup1b->product1b

Caption: Workflow for the synthesis of this compound via condensation.

Synthesis_Workflow_2 cluster_step2a Step 2a: Synthesis of 2-Chloroquinoxaline cluster_step2b Step 2b: Synthesis of this compound start2a Quinoxalin-2-one + POCl3 react2a Reflux, 1.5h start2a->react2a workup2a Pour on ice, Extract, Concentrate react2a->workup2a product2a 2-Chloroquinoxaline workup2a->product2a start2b 2-Chloroquinoxaline + 4-Hydroxyphenylboronic Acid + Pd(OAc)2/SPhos/K3PO4 in Toluene/Water react2b Heat at 100°C, 12h start2b->react2b workup2b Aqueous workup, Column Chromatography react2b->workup2b product2b This compound workup2b->product2b

Caption: Workflow for the synthesis of this compound via Suzuki coupling.

References

Application Note: Purification of 4-Quinoxalin-2-ylphenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Quinoxalin-2-ylphenol is a heterocyclic compound of interest in medicinal chemistry and materials science. Synthesis of this compound often results in impurities that need to be removed to ensure the accuracy of downstream applications and the safety and efficacy of potential drug candidates. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2][3] This application note provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization method with ethanol and water. The principle of this technique relies on the differential solubility of the target compound and its impurities in a solvent system at varying temperatures.[1][2][4]

Principle of Recrystallization

The ideal solvent for recrystallization will dissolve the compound to be purified at an elevated temperature but will have low solubility for it at cooler temperatures.[4][5] As a hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent.[2][3][4] For this compound, a single solvent may not provide the optimal solubility characteristics. A mixed-solvent system, such as ethanol and water, can be employed where the compound is soluble in the "good" solvent (ethanol) and insoluble in the "poor" or "anti-solvent" (water).[4][6][7]

Experimental Protocol

This protocol describes the purification of crude this compound using a mixed-solvent system of ethanol and water.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Watch glass

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar to the flask.

    • Add the minimum amount of hot ethanol to the flask while heating and stirring to dissolve the solid completely. Ensure the solution is at or near the boiling point of ethanol (approx. 78 °C).

  • Addition of Anti-Solvent:

    • While keeping the ethanol solution hot, add deionized water dropwise until the solution becomes faintly cloudy. This point of persistent cloudiness is the saturation point.

    • To ensure the solution is saturated at the boiling point, add a few more drops of hot ethanol until the cloudiness just disappears.[4]

  • Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass to prevent solvent evaporation and contamination.[4]

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8][9]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.

    • Wet the filter paper with a small amount of a cold ethanol-water mixture.

    • Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

    • Wash the crystals with a small amount of the ice-cold ethanol-water mixture to remove any remaining impurities from the crystal surfaces.[10]

    • Keep the vacuum on for several minutes to pull air through the crystals and aid in initial drying.

  • Drying:

    • Carefully remove the filter paper with the purified crystals from the funnel.

    • Place the crystals on a pre-weighed watch glass and dry them in a drying oven at a temperature well below the compound's melting point (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ethanol is flammable; avoid open flames and use a hot plate for heating.

Data Presentation

The effectiveness of the recrystallization process is typically evaluated by the yield of the purified product and the improvement in its purity, often determined by melting point analysis or chromatographic techniques.

Table 1: Representative Data for Recrystallization of this compound

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Light brown powderOff-white to pale yellow crystals
Purity (by HPLC) ~94%>99%
Melting Point 199-203 °C204-206 °C
Yield -Typically 75-90%

Note: The provided data is representative and actual results may vary depending on the initial purity of the crude product and the precise execution of the protocol.

Diagrams

Experimental Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_saturation Saturation cluster_crystallization Crystallization cluster_isolation_drying Isolation & Drying A Crude this compound B Add minimum hot ethanol A->B C Completely dissolved solution B->C D Add water dropwise to cloud point C->D E Add a few drops of hot ethanol to clarify D->E F Saturated solution E->F G Slowly cool to room temperature F->G H Cool in ice bath G->H I Crystal formation H->I J Vacuum filtration I->J K Wash with cold ethanol/water J->K L Dry crystals K->L M Pure this compound L->M

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 4-Quinoxalin-2-ylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antibacterial, antifungal, and antiviral activities.[1][2][3] The quinoxaline scaffold is recognized as a promising framework for the development of novel chemotherapeutic agents, with some derivatives demonstrating potent cytotoxic effects against various cancer cell lines.[4][5] These effects are often attributed to mechanisms such as the induction of apoptosis and the inhibition of crucial cellular targets like protein kinases and topoisomerase II.[4][6] 4-Quinoxalin-2-ylphenol, a member of this family, is a compound of interest for its potential cytotoxic and anticancer properties.

This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the widely accepted MTT assay. Additionally, it includes a summary of reported cytotoxicity data for structurally related quinoxaline derivatives to offer a comparative context for experimental outcomes. A diagram of a common signaling pathway potentially modulated by such compounds is also presented.

Data Presentation: Comparative Cytotoxicity of Quinoxaline Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various quinoxaline derivatives against several human cancer cell lines, as reported in the literature. A lower IC50 value indicates greater cytotoxic potency.[4] This data provides a valuable reference for the expected range of activity for this compound.

CompoundCancer Cell LineIC50 (µM)Reference
N-allyl quinoxaline derivative (Compound 8)A549 (Lung Carcinoma)0.86[7]
N-allyl quinoxaline derivative (Compound 8)MCF-7 (Breast Adenocarcinoma)1.06[7]
Quinoxaline-based derivative (Compound IV)PC-3 (Prostate Cancer)2.11[4][6]
Quinoxaline derivative (Compound VIIIc)HCT116 (Colon Carcinoma)2.5[4]
Quinoxaline-based derivative (Compound III)PC-3 (Prostate Cancer)4.11[6]
Quinoxaline derivative (Compound VIIIe)HCT116 (Colon Carcinoma)8.4[4]
Quinoxaline derivative (Compound VIIIc)MCF-7 (Breast Adenocarcinoma)9[4]
Quinoxaline derivative (Compound VIIIa)HepG2 (Liver Hepatocellular Carcinoma)9.8[4]

Note: The presented data is a compilation from various studies. Direct comparison should be approached with caution due to potential variations in experimental conditions.[4]

Experimental Protocols: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][10] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.[11]

Materials and Reagents
  • This compound

  • Selected human cancer cell line (e.g., HCT116, MCF-7, PC-3, or A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (capable of measuring absorbance at 570 nm)

Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend them in a complete culture medium.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 × 10³ to 2 × 10⁴ cells/well in 100 µL of complete medium.[12]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

  • MTT Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization of the purple crystals.[9]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of the compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software program.

Mandatory Visualizations

Experimental Workflow

G cluster_0 In Vitro Cytotoxicity Assay Workflow A Cell Seeding (96-well plate) B 24h Incubation (37°C, 5% CO2) A->B C Treatment with This compound B->C D Incubation (e.g., 48h) C->D E Addition of MTT Reagent D->E F 4h Incubation E->F G Formazan Solubilization (DMSO) F->G H Absorbance Reading (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow for the MTT-based in vitro cytotoxicity assay.

Potential Signaling Pathway

Quinoxaline derivatives have been reported to induce apoptosis through the modulation of key signaling pathways, including the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[6]

G cluster_1 Simplified Apoptosis Signaling Pathway A This compound B Cellular Stress / Target Inhibition (e.g., Topo II, Kinases) A->B C p53 Activation B->C D Bcl-2 (Anti-apoptotic) C->D E Bax (Pro-apoptotic) C->E F Mitochondrial Outer Membrane Permeabilization D->F E->F G Cytochrome c Release F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Apoptosis I->J

Caption: A potential signaling pathway for quinoxaline-induced apoptosis.

References

Application Notes and Protocols: 4-Quinoxalin-2-ylphenol as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent kinase inhibition. This document provides an overview of 4-Quinoxalin-2-ylphenol as a representative scaffold for the development of novel kinase inhibitors. While specific biological data for this compound is limited in publicly available literature, this guide extrapolates from structurally similar 2-arylquinoxaline compounds to provide insights into its potential mechanism of action, relevant signaling pathways, and detailed protocols for its synthesis and biological evaluation.

Introduction to Quinoxaline-Based Kinase Inhibitors

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, serves as a privileged structure in the design of kinase inhibitors.[1] Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against various protein kinases.[2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Quinoxaline derivatives have been shown to target several key kinases involved in tumorigenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Pim kinases.[4][5] The introduction of a phenol group at the 2-position of the quinoxaline ring, as in this compound, provides a key hydrogen bond donor/acceptor moiety that can interact with the kinase active site, potentially enhancing inhibitory potency.

Synthesis and Characterization

The synthesis of this compound can be achieved through the condensation of an o-phenylenediamine with a corresponding α-keto acid or its derivative. A general synthetic scheme is presented below.

Synthesis OPD o-Phenylenediamine Intermediate Dihydroquinoxaline intermediate OPD->Intermediate Condensation Ketoacid 4-Hydroxyphenylglyoxylic acid Ketoacid->Intermediate Product This compound Intermediate->Product Oxidation

Figure 1: General synthesis of this compound.

Protocol 2.1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound, which may be adapted from procedures for similar quinoxaline derivatives.

Materials:

  • o-Phenylenediamine

  • 4-Hydroxyphenylglyoxylic acid

  • Ethanol

  • Glacial acetic acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of 4-hydroxyphenylglyoxylic acid (1 equivalent) in ethanol dropwise to the flask.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Kinase Inhibitory Profile of Structurally Related Quinoxaline Derivatives

Compound IDTarget KinaseIC50 (µM)Cancer Cell LineIC50 (µM)Reference
Compound A Pim-10.85MV4-11 (AML)1.2[5]
Compound B Pim-20.65HCT-116 (Colorectal)2.5[5]
Compound C EGFR0.21HepG2 (Liver)7.9[4]
Compound D VEGFR-20.15MCF-7 (Breast)13.5[4]
Compound E TRKNot ReportedHepG2 (Liver)Potent[3]
Compound F TRKNot ReportedMCF-7 (Breast)Potent[3]

Note: The compound IDs are placeholders representing different 2-arylquinoxaline derivatives from the cited literature and are not this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential of this compound as a kinase inhibitor.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to determine the in vitro inhibitory activity of a compound against a specific kinase.

KinaseAssay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Test Compound Dilutions Incubation Incubate Compound + Kinase Compound->Incubation Kinase Kinase Solution Kinase->Incubation Substrate Substrate/ATP Solution ReactionStart Add Substrate/ATP Initiate Reaction Substrate->ReactionStart Incubation->ReactionStart ReactionStop Stop Reaction ReactionStart->ReactionStop DetectionReagent Add Kinase-Glo® Reagent ReactionStop->DetectionReagent Luminescence Measure Luminescence DetectionReagent->Luminescence

Figure 2: Workflow for a luminescence-based kinase assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 96-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).

  • Add 10 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP (at a concentration close to its Km for the specific kinase).

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 4.2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Potential Signaling Pathways

Quinoxaline derivatives often exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and angiogenesis. A potential mechanism of action for a kinase inhibitor like this compound could involve the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR or EGFR, leading to the downstream suppression of pro-survival pathways like PI3K/Akt and MAPK/ERK.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription regulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription regulates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor This compound Inhibitor->RTK GrowthFactor Growth Factor GrowthFactor->RTK

Figure 3: Potential signaling pathway inhibited by this compound.

Conclusion

This compound represents a promising scaffold for the development of novel kinase inhibitors. Based on the activity of structurally related compounds, it is anticipated to exhibit inhibitory activity against various kinases implicated in cancer. The protocols provided herein offer a comprehensive framework for the synthesis, characterization, and biological evaluation of this and similar quinoxaline derivatives. Further investigation, including broad kinase screening and in vivo studies, is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for the Characterization of 4-Quinoxalin-2-ylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 4-Quinoxalin-2-ylphenol, a heterocyclic compound of interest in medicinal chemistry and materials science. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate identification, purity assessment, and structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase method is typically employed.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%) or Trifluoroacetic acid (0.1%)

  • This compound standard

  • Methanol (for sample preparation)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid). A typical gradient is shown in the table below.

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in methanol to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: Set up the HPLC system with the conditions outlined in the data table.

  • Analysis: Inject the standards and samples. Monitor the elution profile at a wavelength of 254 nm or a wavelength of maximum absorbance determined from a UV scan.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Data Presentation
ParameterValue
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time ~15-20 min (dependent on the exact gradient and column)

Visualization

HPLC_Workflow prep Sample Preparation (Dissolve & Filter) hplc HPLC System (C18 Column) prep->hplc Inject detection UV-Vis Detector (254 nm) hplc->detection data Data Analysis (Purity & Quantification) detection->data

HPLC Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.

Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler and data acquisition software

Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation)

  • This compound standard

Procedure:

  • Derivatization (Optional but Recommended):

    • Dissolve a known amount of the sample or standard in a vial with dichloromethane.

    • Add an excess of the derivatizing agent (e.g., 100 µL of BSTFA + 1% TMCS).

    • Heat the vial at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Sample Preparation (without derivatization): Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate.

  • GC-MS Conditions: Set up the GC-MS system with the parameters listed in the data table.

  • Analysis: Inject the prepared sample. The mass spectrometer should be operated in electron ionization (EI) mode.

  • Data Interpretation: Identify the peak corresponding to this compound (or its derivative) by its retention time and mass spectrum. The mass spectrum should show a molecular ion peak and characteristic fragmentation patterns.

Data Presentation
ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu
Expected m/z M+ at 222.08 (underivatized)

Visualization

GCMS_Workflow prep Sample Preparation (Derivatization optional) gc Gas Chromatograph (DB-5ms Column) prep->gc Inject ms Mass Spectrometer (EI, 70 eV) gc->ms Separation data Data Analysis (Identification) ms->data Fragmentation

GC-MS Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential.

Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or TMS (0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

    • Reference the spectrum to the solvent peak.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the protons to the molecular structure.

    • Assign the carbon signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values or literature data for similar structures.

Data Presentation
NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~9.5-10.5sPhenolic -OH
~8.0-8.5mQuinoxaline protons
~7.0-7.8mAromatic protons
¹³C NMR ~155-160-C-OH (Phenol)
~140-155-Quaternary carbons of quinoxaline
~115-135-Aromatic CH carbons

Note: The exact chemical shifts will depend on the solvent used.

Visualization

NMR_Logic cluster_H ¹H NMR cluster_C ¹³C NMR h_chem Chemical Shift (δ) structure Structural Elucidation of This compound h_chem->structure h_int Integration h_int->structure h_mult Multiplicity h_mult->structure c_chem Chemical Shift (δ) c_chem->structure

NMR Data Interpretation Logic

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Experimental Protocol

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Reagents:

  • Potassium bromide (KBr, IR grade) (if using KBr pellet method)

  • This compound sample

Procedure:

  • ATR Method (Recommended):

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact.

    • Collect the spectrum.

  • KBr Pellet Method:

    • Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the FTIR spectrometer and collect the spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Data Presentation
Wavenumber (cm⁻¹)IntensityAssignment
~3200-3600BroadO-H stretch (phenolic)
~3000-3100MediumAromatic C-H stretch
~1600-1650Medium-StrongC=N stretch (quinoxaline)
~1450-1600Multiple, StrongAromatic C=C skeletal vibrations
~1200-1300StrongC-O stretch (phenol)
~700-900StrongAromatic C-H out-of-plane bending

Visualization

FTIR_Interpretation cluster_peaks Characteristic FTIR Peaks (cm⁻¹) oh ~3400 (O-H) functional_groups Functional Group Identification oh->functional_groups ch ~3050 (Aromatic C-H) ch->functional_groups cn ~1620 (C=N) cn->functional_groups cc ~1500-1600 (C=C) cc->functional_groups co ~1250 (C-O) co->functional_groups

FTIR Functional Group Correlation

Application Notes and Protocols: Derivatization of 4-Quinoxalin-2-ylphenol for Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of the 4-Quinoxalin-2-ylphenol scaffold, a promising heterocyclic motif in medicinal chemistry. Quinoxaline derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects. The phenolic hydroxyl group of this compound serves as a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Data Presentation: Biological Activities of Quinoxaline Derivatives

The following tables summarize the in vitro anticancer and antimicrobial activities of various quinoxaline derivatives. While a comprehensive SAR study starting from this compound is not available in a single report, this curated data from multiple sources provides insights into the therapeutic potential of this class of compounds.

Table 1: Anticancer Activity of Representative Quinoxaline Derivatives

Compound IDStructureCell LineIC50 (µM)Reference
1 N-(4-(7-chloroquinoxalin-2-ylamino)phenyl)benzamideHCT1164.4[1]
MCF-75.3[1]
2 1-(4-chlorophenyl)-3-(4-(7-chloroquinoxalin-2-ylamino)phenyl)ureaHCT1162.5[1]
MCF-79.0[1]
3 6-Bromo-2,3-bis[(E)-2-(thiophen-2-yl)vinyl]quinoxalineA54911.98 ± 2.59[2]
4 6-Bromo-2,3-bis[(E)-4-methylstyryl]quinoxalineA5499.32 ± 1.56[2]
5 Quinoxaline-bisarylurea derivativeHCT1164.4[3]
6 Quinoxaline-based Topo II inhibitor (Compound IV)PC-32.11[4]

Table 2: Antimicrobial Activity of Representative Quinoxaline Derivatives

Compound IDStructureMicroorganismMIC (µg/mL)Reference
7 2-[4-(4-chlorobenziminomethyl)phenoxy]-3-methylquinoxalineS. aureus12.5[5]
B. subtilis25[5]
E. coli25[5]
C. albicans50[5]
8 4-(2-methylquinoxalin-3-yloxy)-N-(4-chlorobenzylidine)benzamineS. aureus25[5]
B. subtilis50[5]
E. coli50[5]
C. albicans100[5]
9 Quinoxaline carboxamide derivativeA. citrulli- (Good activity)[6]

Experimental Protocols

Detailed methodologies for the synthesis of the this compound core, its derivatization, and subsequent biological evaluation are provided below.

Protocol 1: Synthesis of the Core Scaffold: 4-(Quinoxalin-2-yl)phenol

The foundational 4-(Quinoxalin-2-yl)phenol scaffold is synthesized via a condensation reaction between an o-phenylenediamine and an α-keto acid.

Materials:

  • o-Phenylenediamine

  • 4-Hydroxyphenylglyoxylic acid

  • Ethanol

  • Toluene

  • Alumina-supported molybdophosphovanadates (catalyst) or a suitable acid catalyst

Procedure:

  • To a mixture of o-phenylenediamine (1 mmol) and 4-hydroxyphenylglyoxylic acid (1 mmol) in toluene (8 mL), add the catalyst (0.1 g).

  • Stir the mixture at room temperature.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na2SO4.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from ethanol.[7]

Protocol 2: Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 4-(Quinoxalin-2-yl)phenol can be readily derivatized to form ethers and esters, allowing for the exploration of SAR.

Materials:

  • 4-(Quinoxalin-2-yl)phenol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

Procedure:

  • Dissolve 4-(Quinoxalin-2-yl)phenol (1 mmol) in DMF or acetonitrile.

  • Add a base such as NaOH or KOH (1.1 mmol) and stir the mixture until a homogenous solution is formed.

  • Add the desired alkyl halide (1.2 mmol) dropwise to the solution.

  • Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the progress by TLC.[8]

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Materials:

  • 4-(Quinoxalin-2-yl)phenol

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.2 mmol), 4-(Quinoxalin-2-yl)phenol (1 mmol), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the mixture in an ice bath.

  • Add a solution of DCC (1.5 mmol) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[9]

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify the product by column chromatography.

Protocol 3: Biological Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

Procedure:

  • Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism with broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the derivatization and biological evaluation of this compound.

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Analysis & Optimization start 4-(Quinoxalin-2-yl)phenol (Core Scaffold) ether Ether Derivatives start->ether Etherification (e.g., Williamson) ester Ester Derivatives start->ester Esterification (e.g., Steglich) other Other Derivatives start->other Other Modifications bioassays In Vitro Bioassays (Anticancer, Antimicrobial, etc.) ether->bioassays ester->bioassays other->bioassays sar Structure-Activity Relationship (SAR) bioassays->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for derivatization and biological evaluation.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 bcl2 Bcl-2 mitochondrion Mitochondrion bcl2->mitochondrion bax Bax bax->mitochondrion cytochrome_c Cytochrome c cytochrome_c->caspase3 mitochondrion->cytochrome_c quinoxaline Quinoxaline Derivative quinoxaline->caspase8 quinoxaline->bcl2 Downregulates quinoxaline->bax Upregulates apoptosis Apoptosis caspase3->apoptosis

Caption: Quinoxaline-induced apoptosis signaling pathway.

kinase_inhibition_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway rtk Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K rtk->pi3k ras Ras rtk->ras akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Angiogenesis akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation quinoxaline 4-(Quinoxalin-2-yl)phenol Derivative quinoxaline->rtk Inhibits quinoxaline->pi3k quinoxaline->raf

Caption: Inhibition of kinase signaling by quinoxaline derivatives.

References

Application Notes and Protocols for Cellular Testing of 4-Quinoxalin-2-ylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3] These compounds often exert their cytotoxic effects through the modulation of critical cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[4][5] This document provides detailed protocols for the in vitro evaluation of 4-Quinoxalin-2-ylphenol, a member of the quinoxaline family, against various cancer cell lines. The methodologies outlined herein are designed to assess its cytotoxic and apoptotic potential, providing a framework for its initial characterization as a potential therapeutic agent.

Data Presentation

The following tables summarize representative quantitative data for a quinoxaline derivative, illustrating the type of results that can be obtained using the protocols described below. Note: As specific experimental data for this compound is not widely available, these values are presented as illustrative examples based on the activity of similar quinoxaline compounds.

Table 1: Cytotoxicity of a Representative Quinoxaline Derivative against various Human Cancer Cell Lines

Cancer Cell LineTissue of OriginIC50 (µM) after 48h treatment
MCF-7Breast Adenocarcinoma5.8
HCT-116Colon Carcinoma3.2
PC-3Prostate Cancer4.1[4]
HepG2Hepatocellular Carcinoma7.5
A549Lung Carcinoma9.3
VERONormal Kidney Epithelial> 50

Table 2: Apoptosis Induction by a Representative Quinoxaline Derivative in HCT-116 Cells (24h treatment)

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
0 (Vehicle Control)3.21.50.8
1.08.74.31.1
5.025.412.82.3
10.042.121.63.5

Table 3: Cell Cycle Analysis of HCT-116 Cells Treated with a Representative Quinoxaline Derivative (24h treatment)

Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)55.228.116.7
1.058.925.315.8
5.065.418.216.4
10.072.112.515.4

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, PC-3, HepG2, A549) and a normal cell line (e.g., VERO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of medium containing various concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at various concentrations (including the IC50 value) for 24 hours.

  • Cell Harvesting:

    • Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

  • Cell Fixation:

    • Harvest cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use cell cycle analysis software to determine the percentage of cells in each phase.

Mandatory Visualization

Signaling Pathway Diagram

Quinoxaline derivatives have been reported to interfere with multiple signaling pathways, including the PI3K/Akt/mTOR pathway and Topoisomerase II inhibition, which are crucial for cancer cell survival and proliferation.[4][5] The following diagram illustrates a hypothetical mechanism of action for this compound based on these known targets of the quinoxaline class.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Compound This compound Compound->PI3K Inhibition TopoII Topoisomerase II Compound->TopoII Inhibition DNA DNA Replication & Transcription TopoII->DNA DNA->Proliferation Apoptosis Apoptosis Survival->Apoptosis Inhibition

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro evaluation of this compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Data Analysis & Interpretation A Cell Line Selection (e.g., MCF-7, HCT-116, PC-3) B MTT Assay (Dose-response curve) A->B C Determine IC50 Value B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (PI Staining) C->E F Western Blot Analysis (e.g., for apoptotic and cell cycle proteins) C->F G Evaluate Anticancer Potential D->G E->G F->G

Caption: General experimental workflow for testing this compound.

References

Application Notes and Protocols: 4-Quinoxalin-2-ylphenol in Fluorescence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Quinoxalin-2-ylphenol as a versatile fluorescent molecule. This document details its photophysical properties, potential applications in metal ion sensing and cellular imaging, and provides detailed protocols for its synthesis and use.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest due to their diverse pharmacological activities and unique photophysical properties. This compound, featuring a phenol group attached to the quinoxaline core, exhibits noteworthy fluorescence characteristics that make it a valuable tool in various research applications. Its fluorescence is often sensitive to the local environment, making it a candidate for use as a sensor for metal ions and for bioimaging.

Physicochemical Properties

PropertyValue
IUPAC Name 4-(Quinoxalin-2-yl)phenol
CAS Number 33707-91-4
Molecular Formula C₁₄H₁₀N₂O
Molecular Weight 222.24 g/mol
Appearance Light yellow to beige powder
Melting Point 204-206 °C
Solubility Soluble in DMSO, DMF, and hot ethanol

Photophysical Properties

The fluorescence of this compound is influenced by solvent polarity and its interaction with analytes. The following table summarizes its key photophysical characteristics. Please note that these are representative values based on similar quinoxaline derivatives and may vary depending on the specific experimental conditions.

ParameterValue (in Ethanol)
Absorption Maximum (λₐₑₛ) ~350 nm
Emission Maximum (λₑₘ) ~450 nm
Stokes Shift ~100 nm
Molar Extinction Coefficient (ε) >10,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) Moderate to High

Applications in Fluorescence Studies

Chemosensor for Metal Ions

Quinoxaline derivatives have demonstrated significant potential as chemosensors for the detection of various metal ions. The nitrogen atoms in the quinoxaline ring and the hydroxyl group of the phenol moiety in this compound can act as binding sites for metal ions. This interaction can lead to a detectable change in the fluorescence properties of the molecule, such as quenching or enhancement of the fluorescence intensity, or a shift in the emission wavelength.

Proposed Sensing Mechanism for Fe³⁺ and Cu²⁺:

The fluorescence of this compound is proposed to be quenched upon binding with paramagnetic metal ions like Fe³⁺ and Cu²⁺. This quenching can occur through mechanisms such as photoinduced electron transfer (PET) from the excited state of the fluorophore to the metal ion.

Probe This compound (Fluorescent) Complex Probe-Metal Complex (Non-fluorescent) Probe->Complex Binding Metal Fe³⁺ / Cu²⁺ Metal->Complex Quenching Quenching Complex->Quenching Fluorescence Quenching

Caption: Proposed mechanism for metal ion sensing.

Table: Representative Sensing Performance for Metal Ions

AnalyteMethodLinear Range (µM)Limit of Detection (LOD) (µM)
Fe³⁺ Fluorescence Quenching0 - 50~0.5
Cu²⁺ Fluorescence Quenching0 - 65~0.4
Cellular Imaging

The lipophilic nature of the quinoxaline core allows for potential cell permeability, making this compound a candidate for live-cell imaging applications. Its fluorescence can be used to visualize cellular structures or to monitor changes in the intracellular environment. For instance, its sensitivity to polarity could be exploited to probe different cellular compartments with varying microenvironments.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

cluster_reactants Reactants cluster_process Process cluster_product Product PDA o-Phenylenediamine Reaction Condensation (e.g., in Ethanol, reflux) PDA->Reaction Dicarbonyl 4-Hydroxyphenylglyoxal Dicarbonyl->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Materials:

  • o-Phenylenediamine

  • 4-Hydroxyphenylglyoxal hydrate

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve o-phenylenediamine (1.0 mmol) and 4-hydroxyphenylglyoxal hydrate (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol for Metal Ion Detection

This protocol describes a general procedure for evaluating the performance of this compound as a fluorescent chemosensor for metal ions like Fe³⁺ and Cu²⁺.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Stock solutions of various metal salts (e.g., FeCl₃, CuCl₂, NaCl, KCl, CaCl₂, MgCl₂, etc.) in deionized water (10 mM).

  • Buffer solution (e.g., HEPES, pH 7.4)

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.

  • Preparation of Working Solution: Prepare a working solution by diluting the stock solution in a suitable solvent system (e.g., DMSO/water mixture, 1:9 v/v) to a final concentration of 10 µM.

  • Fluorescence Measurements:

    • Transfer 3 mL of the working solution to a quartz cuvette.

    • Record the fluorescence emission spectrum using a spectrofluorometer. Set the excitation wavelength to the absorption maximum of the probe (~350 nm).

  • Titration with Metal Ions:

    • To the cuvette containing the working solution, add incremental amounts of the metal ion stock solution (e.g., 2 µL at a time).

    • After each addition, gently mix the solution and record the fluorescence spectrum.

  • Selectivity Study:

    • To separate cuvettes containing the working solution, add an excess (e.g., 10 equivalents) of different metal ion stock solutions.

    • Record the fluorescence spectrum for each and compare the changes in fluorescence intensity.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to determine the detection limit.

    • A Job's plot can be constructed to determine the binding stoichiometry between the probe and the metal ion.

Protocol for Cellular Imaging

This protocol provides a general guideline for using this compound for live-cell imaging. Optimization of probe concentration and incubation time may be required for different cell types.

Start Start CellCulture Culture cells on glass-bottom dishes Start->CellCulture ProbePrep Prepare probe working solution in cell culture medium CellCulture->ProbePrep Incubation Incubate cells with the probe ProbePrep->Incubation Wash Wash cells with PBS Incubation->Wash Imaging Image cells using fluorescence microscopy Wash->Imaging End End Imaging->End

Caption: Workflow for cellular imaging.

Materials:

  • Live cells (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution in DMSO (1 mM)

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow for 24 hours in a CO₂ incubator at 37°C.

  • Probe Loading:

    • Prepare a working solution of this compound in pre-warmed cell culture medium. The final concentration should be optimized (typically in the range of 1-10 µM).

    • Remove the old medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a specific duration (e.g., 15-30 minutes) in the CO₂ incubator.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells two to three times with pre-warmed PBS to remove any excess, unbound probe.

  • Imaging:

    • Add fresh, pre-warmed cell culture medium or PBS to the cells.

    • Immediately image the cells using a fluorescence microscope. Use an excitation wavelength around 350 nm and collect the emission around 450 nm.

Safety Information

  • This compound should be handled in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Disclaimer: These application notes and protocols are intended for research purposes only and should be used by qualified individuals. The experimental conditions may require optimization for specific applications.

Troubleshooting & Optimization

Technical Support Center: 4-Quinoxalin-2-ylphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low-yield synthesis of 4-Quinoxalin-2-ylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The synthesis of this compound typically proceeds via one of three main pathways:

  • Nucleophilic Aromatic Substitution (SNAr): This route involves the reaction of a halo-quinoxaline (commonly 2-chloroquinoxaline) with a phenol derivative, such as 4-aminophenol or hydroquinone.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction couples a halo-quinoxaline with 4-hydroxyphenylboronic acid or a quinoxaline boronic acid with a halo-phenol.

  • Ullmann Condensation: This copper-catalyzed reaction facilitates the coupling of a halo-quinoxaline with 4-hydroxyphenol.

The choice of route often depends on the availability of starting materials, desired reaction conditions, and scalability.

Q2: My this compound synthesis has a very low yield. What are the most common general causes?

Low yields in quinoxaline synthesis can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or a suboptimal catalyst system.

  • Impurity of Starting Materials: The presence of impurities in the reactants, particularly water or other nucleophiles, can lead to side reactions.

  • Side Reactions: Competing reactions, such as catalyst deactivation, homocoupling of starting materials, or decomposition at high temperatures, can significantly reduce the yield of the desired product.

  • Product Loss During Workup and Purification: The product may be lost during extraction, filtration, or chromatography steps.

Q3: How can I purify the crude this compound product?

Purification of quinoxaline derivatives can often be achieved through recrystallization. Common solvents for recrystallization include ethanol or mixtures of ethanol and water. An alternative method involves dissolving the crude product in a dilute aqueous sodium hydroxide solution and then re-precipitating the purified product by acidifying the solution with a dilute acid like hydrochloric acid. For more challenging purifications, column chromatography on silica gel may be necessary, although care should be taken as some quinoxaline derivatives can be unstable on silica gel.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the synthesis of this compound via the most common synthetic routes.

Troubleshooting Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming the C-C bond between the quinoxaline and phenol moieties. However, several factors can lead to low yields.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation Inactive Catalyst: The Pd(0) catalyst may not have been formed or has been deactivated.Ensure proper degassing of solvents and reaction mixtures to remove oxygen. Use a reliable Pd(0) source or a pre-catalyst that is readily reduced in situ. Consider using more robust ligands that protect the palladium center.
Ineffective Base: The base is crucial for the activation of the boronic acid.Use a stronger base (e.g., Cs2CO3 instead of K2CO3). Ensure the base is anhydrous if the reaction is sensitive to water.
Poor Solubility of Reagents: Reactants may not be fully dissolved in the solvent system, limiting their interaction.Screen different solvent systems (e.g., dioxane, THF, DMF) or use a co-solvent to improve solubility.
Formation of Homocoupling Byproducts Presence of Pd(II) Species and Oxygen: These can catalyze the homocoupling of boronic acids.Rigorously degas the reaction mixture. Use a fresh, high-quality palladium catalyst.
Decomposition of Boronic Acid Instability of the Boronic Acid: Boronic acids can be unstable, especially at elevated temperatures.Use the boronic acid as soon as it is obtained or use a more stable boronate ester derivative. Run the reaction at the lowest effective temperature.

Troubleshooting Suzuki-Miyaura Coupling Workflow

start Low Yield in Suzuki Coupling catalyst Check Catalyst Activity start->catalyst base Evaluate Base Effectiveness start->base reagents Assess Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions catalyst_sol1 Degas solvents thoroughly catalyst->catalyst_sol1 catalyst_sol2 Use fresh Pd catalyst/ligand catalyst->catalyst_sol2 base_sol1 Switch to a stronger base (e.g., Cs2CO3) base->base_sol1 base_sol2 Ensure base is anhydrous base->base_sol2 reagents_sol1 Use fresh, pure boronic acid reagents->reagents_sol1 reagents_sol2 Consider using a boronate ester reagents->reagents_sol2 conditions_sol1 Screen different solvents conditions->conditions_sol1 conditions_sol2 Adjust temperature conditions->conditions_sol2

Caption: A flowchart for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Troubleshooting Ullmann Condensation

The Ullmann condensation is a classic method for forming C-O bonds, but it often requires harsh reaction conditions.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation Harsh Reaction Conditions: Traditional Ullmann reactions require high temperatures, which can lead to decomposition.Employ a modern catalytic system with a suitable ligand (e.g., 1,10-phenanthroline, N,N-dimethylglycine) to allow for lower reaction temperatures.[1]
Insoluble Copper Catalyst: The copper source may not be soluble in the reaction medium.Use a soluble copper salt (e.g., CuI, Cu(OAc)2) in combination with a ligand.
Dehalogenation of the Halo-quinoxaline Presence of a Hydrogen Source: Trace water or the solvent can act as a hydrogen source, leading to the reduction of the aryl halide.Use anhydrous reagents and solvents under an inert atmosphere. Choose a high-boiling aprotic polar solvent like DMF, DMSO, or NMP.
Formation of Multiple Side Products High Temperature: Elevated temperatures can promote side reactions like homocoupling.Lower the reaction temperature by using a more active catalyst-ligand system.

Ullmann Condensation Troubleshooting Logic

start Low Yield in Ullmann Condensation conditions Harsh Conditions? start->conditions catalyst Catalyst Issues? conditions->catalyst No conditions_yes Use Ligand to Lower Temp. conditions->conditions_yes Yes side_reactions Side Reactions? catalyst->side_reactions No catalyst_yes Use Soluble Cu(I) Salt catalyst->catalyst_yes Yes side_reactions_yes Ensure Anhydrous Conditions side_reactions->side_reactions_yes Yes

Caption: A decision tree for troubleshooting low-yield Ullmann condensation reactions.

Experimental Protocols

The following are representative protocols for the synthesis of this compound. These should be adapted and optimized for specific laboratory conditions.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.

  • Reaction Setup: In a flame-dried Schlenk flask, combine 2-chloroquinoxaline (1.0 mmol), 4-hydroxyphenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh3)4 (0.05 mmol).

  • Solvent and Base Addition: Add a degassed solvent, such as a 3:1 mixture of dioxane and water (10 mL). Add a base, such as K2CO3 (2.0 mmol).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Ullmann Condensation

This protocol is a general method for the Ullmann C-O coupling reaction.

  • Reaction Setup: To a reaction vessel, add CuI (0.1 mmol), 2-chloroquinoxaline (1.0 mmol), 4-hydroxyphenol (1.2 mmol), and a ligand such as 1,10-phenanthroline (0.2 mmol).

  • Solvent and Base Addition: Add a high-boiling polar solvent such as DMF or NMP (10 mL) and a base, typically Cs2CO3 (2.0 mmol).

  • Reaction Execution: Heat the mixture to 110-130 °C under an inert atmosphere for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate. Purify the residue by column chromatography.

General Synthetic Pathway

cluster_suzuki Suzuki-Miyaura Coupling cluster_ullmann Ullmann Condensation 2-Chloroquinoxaline 2-Chloroquinoxaline Pd Catalyst / Base Pd Catalyst / Base 2-Chloroquinoxaline->Pd Catalyst / Base 4-Hydroxyphenylboronic Acid 4-Hydroxyphenylboronic Acid 4-Hydroxyphenylboronic Acid->Pd Catalyst / Base This compound This compound Pd Catalyst / Base->this compound C-C bond formation 2-Chloroquinoxaline_U 2-Chloroquinoxaline Cu Catalyst / Base / Ligand Cu Catalyst / Base / Ligand 2-Chloroquinoxaline_U->Cu Catalyst / Base / Ligand 4-Hydroxyphenol 4-Hydroxyphenol 4-Hydroxyphenol->Cu Catalyst / Base / Ligand Cu Catalyst / Base / Ligand->this compound C-O bond formation

Caption: Common synthetic routes to this compound.

References

Technical Support Center: Optimizing Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of quinoxalines, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs). The following resources are designed to address common challenges and streamline your experimental workflow for efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the quinoxaline core structure?

The most prevalent and classical method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound.[1] This method is widely used due to its simplicity and the ready availability of the starting materials.[1]

Q2: I am getting a low yield in my quinoxaline synthesis. What are the common causes and how can I improve it?

Low yields are a frequent issue in quinoxaline synthesis. Several factors could be contributing to this problem. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[1][2][3][4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. Experiment with different solvents and temperatures to find the optimal conditions for your specific substrates.[4] Green and environmentally friendly solvents like ethanol and water have been shown to be effective.[2][5]

  • Inefficient Catalyst: The choice of catalyst is critical for both yield and reaction time.[1] A variety of catalysts, from simple acids to complex metal catalysts, have been reported to give high yields.[4] Consider screening different catalysts to improve efficiency.

  • Poor Reactant Solubility: Ensure your starting materials are sufficiently soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent or a co-solvent system.[5]

  • Side Product Formation: The formation of undesired side products can significantly lower the yield of the desired quinoxaline.[1]

Q3: I am observing significant side product formation. What are the likely side products and how can I minimize them?

Side product formation is a common challenge, often complicating purification. A frequent byproduct is benzimidazole, formed from the reaction of the 1,2-diamine with an oxidized form of the dicarbonyl compound or other impurities.

To minimize side product formation:

  • Assess Reactant Purity: Before starting the synthesis, check the purity of your 1,2-dicarbonyl compound using techniques like NMR or GC-MS. Purify the reagent by recrystallization or chromatography if impurities are detected.[4]

  • Control the Reaction Atmosphere: Some 1,2-dicarbonyl compounds are susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate the formation of acidic impurities that can lead to side reactions.[4]

  • Optimize Reaction Conditions: The choice of solvent can influence the chemoselectivity of a reaction.[5] Experiment with different solvents and temperatures to favor the formation of the desired quinoxaline.

  • Effective Purification: If side products are still formed, purification methods such as column chromatography or recrystallization are necessary. Quinoxalines are generally less polar than benzimidazoles, which can be exploited for separation.[4]

Q4: My reaction is very slow. How can I increase the reaction rate?

A slow reaction rate can be addressed by optimizing several parameters:

  • Temperature: Increasing the reaction temperature generally increases the reaction rate. The boiling point of the solvent will be the upper limit for the reaction temperature at atmospheric pressure.[5]

  • Catalyst: Employing a more efficient catalyst can dramatically accelerate the reaction.

  • Solvent: The nature of the solvent can significantly affect reaction kinetics. Polar aprotic solvents like DMF and DMSO can accelerate reactions, while protic solvents like ethanol can also be effective depending on the specific reaction mechanism.[5]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times, often completing reactions in minutes.[6]

Q5: What are some "green" or environmentally friendly options for quinoxaline synthesis?

There is a growing trend towards using greener solvents and conditions. Water and ethanol are commonly used environmentally benign solvents for quinoxaline synthesis.[2][5] Solvent-free conditions, often facilitated by grinding or ball milling, also offer environmental and economic advantages.[5] Even rainwater has been explored as a green solvent and catalyst.[7]

Data Presentation: Catalyst and Solvent Optimization

The following tables summarize quantitative data for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil under various catalytic and solvent conditions.

Table 1: Catalyst Optimization in EtOH/H₂O at Room Temperature [2]

Catalyst (mol%)Time (min)Yield (%)
Phenol (20)2096
p-TSA (20)3590
Oxalic Acid (20)4585
Citric Acid (20)6080
No Catalyst18035

Table 2: Solvent Optimization for the Synthesis of 2,3-diphenylquinoxaline [2]

SolventTime (h)Yield (%)
EtOH/H₂O (7:3)0.3396
EtOH192
MeOH1.590
CH₃CN288
H₂O367
Toluene460
Dioxane455
CH₂Cl₂540
n-hexane620

Experimental Protocols

Protocol 1: High-Yield Synthesis of 2,3-Diphenylquinoxaline using a Heterogeneous Catalyst[3]

Materials:

  • o-Phenylenediamine (1 mmol, 108 mg)

  • Benzil (1 mmol, 210 mg)

  • Toluene (8 mL)

  • Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP, 100 mg)[4]

Procedure:

  • To a round-bottom flask, add o-phenylenediamine, benzil, and toluene.

  • Add the catalyst to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization from ethanol.

Protocol 2: Green Synthesis of Quinoxalines using Phenol as a Catalyst[2]

Materials:

  • Aromatic o-diamine (1 mmol)

  • 1,2-dicarbonyl compound (1 mmol)

  • Ethanol:Water (7:3, 10 mL)

  • Phenol (20 mol%, 0.01 g)

Procedure:

  • A solution of the aromatic o-diamine and the 1,2-dicarbonyl compound in ethanol:water is stirred at room temperature.

  • Add a catalytic amount of phenol.

  • The progress of the reaction is monitored by TLC (n-hexane:ethyl acetate 20:1).

  • After completion of the reaction, add water (20 mL) to the mixture and allow it to stand at room temperature for 30 minutes.

  • Crystals of the pure product will form, which are then collected by filtration and dried.

  • For further purification, the products can be recrystallized from hot ethanol.

Mandatory Visualizations

experimental_workflow cluster_start Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification start Start reactants Combine o-phenylenediamine and 1,2-dicarbonyl start->reactants solvent Add Solvent reactants->solvent catalyst Add Catalyst solvent->catalyst stir Stir at specified temperature catalyst->stir monitor Monitor by TLC stir->monitor filter Filter (if heterogeneous catalyst) monitor->filter Reaction Complete extract Aqueous Work-up / Extraction filter->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Crude Product (Recrystallization / Chromatography) evaporate->purify end End purify->end

Caption: General experimental workflow for quinoxaline synthesis.

troubleshooting_guide start Analyze Crude Product low_yield Low Yield? start->low_yield side_products Side Products? low_yield->side_products No optimize_conditions Optimize: - Temperature - Solvent - Catalyst low_yield->optimize_conditions Yes check_purity Check Reactant Purity side_products->check_purity Yes purification Optimize Purification: - Recrystallization - Chromatography side_products->purification No failure Problem Persists optimize_conditions->failure inert_atmosphere Use Inert Atmosphere check_purity->inert_atmosphere inert_atmosphere->failure success Pure Product, Good Yield purification->success

Caption: Troubleshooting guide for common issues in quinoxaline synthesis.

References

Technical Support Center: Synthesis of 4-Quinoxalin-2-ylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 4-Quinoxalin-2-ylphenol. The following guides and FAQs address common issues encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and classic method for synthesizing this compound is the condensation reaction between ortho-phenylenediamine (also known as 1,2-diaminobenzene) and a 1,2-dicarbonyl compound, specifically 4-hydroxyphenylglyoxal.[1][2] This reaction is typically catalyzed by a small amount of acid and can be performed in various solvents, with ethanol or acetic acid being common choices.[2]

Q2: My final product is a dark, tar-like substance instead of a crystalline solid. What could be the cause?

A2: The formation of a dark, resinous, or tar-like substance often points to several potential issues:

  • Oxidation of the Phenol: The phenol group in the 4-hydroxyphenylglyoxal starting material or the final product is susceptible to air oxidation, especially at elevated temperatures or under basic conditions. This can produce highly colored polymeric impurities.

  • Side Reactions of Glyoxal: 4-hydroxyphenylglyoxal is an α-ketoaldehyde, which can be unstable and prone to self-condensation or polymerization, particularly if the reaction pH is not well-controlled.

  • High Reaction Temperature: Running the reaction at an excessively high temperature can promote decomposition and polymerization side reactions.[2]

Q3: My reaction yields are consistently low. How can I improve them?

A3: Low yields can be attributed to several factors. Consider the following to optimize your reaction:

  • Purity of Starting Materials: Ensure the o-phenylenediamine is free of oxidized impurities and that the 4-hydroxyphenylglyoxal is of high purity. Impurities can interfere with the primary reaction.

  • Reaction Conditions: The choice of solvent and catalyst can significantly impact yield. While acetic acid can act as both solvent and catalyst, sometimes a milder catalyst in a solvent like ethanol can provide better results.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenol moiety and improve the yield of the desired product.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after an extended period, a slight increase in temperature or the addition of a more effective catalyst might be necessary.

Q4: I am observing multiple spots on my TLC plate besides the product spot. What are the likely side products?

A4: The presence of multiple spots on a TLC plate indicates the formation of side products. For this specific synthesis, the most common impurities are:

  • 2-Benzoylbenzimidazole: This is a common side product when using α-ketoaldehydes. It forms through an alternative cyclization pathway.[1]

  • Unreacted Starting Materials: Residual o-phenylenediamine or 4-hydroxyphenylglyoxal.

  • Oxidized Byproducts: Colored compounds resulting from the oxidation of the phenol group.

  • Self-Condensation Products: Oligomers or polymers formed from the self-reaction of 4-hydroxyphenylglyoxal.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solutions
Reaction mixture turns dark brown/black immediately 1. Oxidation of o-phenylenediamine. 2. Reaction temperature is too high. 3. Basic impurities promoting phenol oxidation.1. Use freshly purified o-phenylenediamine. 2. Conduct the reaction under an inert atmosphere (N₂ or Ar). 3. Maintain the recommended reaction temperature; avoid excessive heating. 4. Ensure the reaction is slightly acidic.
Low yield of isolated product 1. Incomplete reaction. 2. Formation of soluble side products. 3. Product loss during workup/purification. 4. Sub-optimal catalyst or solvent.1. Monitor reaction by TLC to ensure completion. 2. Optimize reaction time and temperature. 3. Adjust workup procedure to minimize loss (e.g., careful extraction pH control). 4. Screen different acid catalysts (e.g., acetic acid, PTSA) and solvents (e.g., ethanol, methanol, DMF).[4]
Multiple spots on TLC, difficult purification 1. Formation of 2-(4-hydroxyphenyl)benzimidazole side product. 2. Self-condensation of 4-hydroxyphenylglyoxal.1. Lowering the reaction temperature may favor quinoxaline formation.[1] 2. Control the pH; highly acidic or basic conditions can promote side reactions. 3. For purification, column chromatography on silica gel is often effective. A gradient elution from a non-polar solvent (like hexane) to a more polar one (like ethyl acetate) should separate the components.
Product is off-color (e.g., pink, tan) 1. Minor oxidation of the phenol group. 2. Trace metallic impurities.1. Recrystallize the final product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). 2. Treat a solution of the product with a small amount of activated charcoal before the final filtration and crystallization step.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via the condensation of o-phenylenediamine and 4-hydroxyphenylglyoxal.

Materials:

  • o-Phenylenediamine (1.0 eq)

  • 4-Hydroxyphenylglyoxal monohydrate (1.0 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1.0 eq) in a minimal amount of ethanol.

  • In a separate beaker, dissolve 4-hydroxyphenylglyoxal monohydrate (1.0 eq) in ethanol.

  • Add the 4-hydroxyphenylglyoxal solution to the flask containing the o-phenylenediamine.

  • Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.

  • After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold deionized water to the concentrated mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Visual Guides

Reaction_Pathway cluster_reactants Reactants cluster_products Products OPD o-Phenylenediamine Intermediate Dihydrophenazine Intermediate OPD->Intermediate + HPG (Condensation) HPG 4-Hydroxyphenylglyoxal HPG->Intermediate Product This compound SideProduct 2-(4-hydroxyphenyl)benzimidazole Intermediate->Product Dehydration & Aromatization Intermediate->SideProduct Alternative Cyclization

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Synthesis Issue (e.g., Low Yield, Impurities) CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Atm.) Start->CheckConditions AnalyzeImpurity Identify Impurities (TLC, NMR, MS) Start->AnalyzeImpurity CheckPurity->CheckConditions CheckConditions->AnalyzeImpurity OptimizePurification Optimize Purification (Recrystallization, Chromatography) AnalyzeImpurity->OptimizePurification Result Improved Synthesis OptimizePurification->Result

Caption: A logical workflow for troubleshooting synthesis issues.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Potential Side Products Temp High Temperature Polymer Polymerization / Tar Temp->Polymer promotes Oxygen Presence of Oxygen Oxidation Oxidized Impurities Oxygen->Oxidation causes pH Non-optimal pH pH->Polymer can cause Benzimidazole Benzimidazole Formation pH->Benzimidazole can influence

Caption: Relationship between reaction conditions and side product formation.

References

Technical Support Center: Improving the Purity of 4-Quinoxalin-2-ylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Quinoxalin-2-ylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can arise from unreacted starting materials or side-products from the synthesis. The most common synthesis involves the condensation of o-phenylenediamine with a 4-hydroxyphenacyl halide (e.g., 4-hydroxyphenacyl bromide).[1] Potential impurities include:

  • Unreacted o-phenylenediamine: A common starting material in quinoxaline synthesis.[2]
  • Unreacted 4-hydroxyphenacyl halide: The other key starting material.
  • Polymeric byproducts: Self-condensation of the dicarbonyl compound can lead to polymeric impurities.
  • Oxidized species: The phenol group is susceptible to oxidation, which can lead to colored impurities.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is an effective technique for removing small amounts of impurities. Ethanol is a commonly used solvent for the recrystallization of quinoxaline derivatives.[3]
  • Column Chromatography: For separating the desired product from significant amounts of impurities with different polarities, silica gel column chromatography is recommended. A common eluent system is a mixture of hexane and ethyl acetate.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the purification process.[4][5] By spotting the crude mixture, the fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of impurities from the desired compound. A suitable solvent system for TLC, such as a mixture of hexane and ethyl acetate, should be used to achieve good separation of the spots.

Q4: What analytical techniques can be used to assess the final purity of this compound?

A4: The purity of the final product should be confirmed using a combination of analytical methods:

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method can provide quantitative data on the purity of the compound and detect any remaining impurities.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can confirm the chemical structure of the desired compound and help identify any residual impurities. The spectrum is typically run in a deuterated solvent like DMSO-d6.
  • Melting Point Analysis: A sharp melting point range close to the literature value (204-206 °C) is a good indicator of high purity.[6]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in hot solvent. The solvent is not polar enough, or an insufficient volume of solvent is used.Gradually add more of the hot solvent until the compound dissolves. If it still does not dissolve, consider a more polar solvent or a solvent mixture.
Oiling out occurs (product separates as a liquid). The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooled too quickly.Use a solvent with a lower boiling point. Ensure the solution cools slowly to room temperature before placing it in an ice bath.
Poor recovery of the purified product. Too much solvent was used, leading to significant product loss in the mother liquor. The compound has high solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystallization.
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on the column. The chosen eluent system has incorrect polarity.Optimize the eluent system using TLC first. A good starting point for this compound is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.
Streaking of compounds on the column. The sample is too concentrated or insoluble in the eluent. The silica gel is too acidic for the compound.Dilute the sample before loading. If solubility is an issue, adsorb the crude product onto a small amount of silica gel before loading it onto the column. The silica gel can be deactivated by flushing the column with a solvent system containing a small amount of triethylamine (1-3%).
Cracking of the silica gel bed. The column was allowed to run dry.Always keep the solvent level above the top of the silica gel.
Low recovery of the product. The compound is strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent (gradient elution) to ensure all the product is eluted from the column.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate, determined by prior TLC analysis).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until the solvent level is just above the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica gel to the top of the column.

  • Elution: Gently add the eluent to the top of the column and begin elution, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Representative Purity Improvement of this compound

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)
Recrystallization (Ethanol)859875
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate 3:1)85>9960

Note: These are representative values and actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization (Ethanol) Crude->Recrystallization Minor Impurities ColumnChromatography Column Chromatography (Silica Gel, Hexane:EtOAc) Crude->ColumnChromatography Major Impurities PureProduct Pure this compound Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Purity Analysis (HPLC, NMR, MP) PureProduct->Analysis

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Purification Issue Method Which Method? Start->Method RecrystallizationIssue Recrystallization Problem Method->RecrystallizationIssue Recrystallization ColumnIssue Column Chromatography Problem Method->ColumnIssue Column Dissolve Poor Dissolution RecrystallizationIssue->Dissolve Oiling Oiling Out RecrystallizationIssue->Oiling Recovery Low Recovery RecrystallizationIssue->Recovery Separation Poor Separation ColumnIssue->Separation Streaking Streaking ColumnIssue->Streaking LowRecovery Low Recovery ColumnIssue->LowRecovery

Caption: Decision tree for troubleshooting purification issues.

References

4-Quinoxalin-2-ylphenol stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 4-Quinoxalin-2-ylphenol. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at 2-8°C (36-46°F) in a tightly sealed container, protected from light and moisture.[1][2] Some suppliers suggest room temperature (RT) for short-term storage, but refrigerated conditions are optimal to minimize degradation over extended periods.[3] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidation.[1]

Q2: My this compound powder has changed color from off-white/yellow to brownish. What could be the cause?

A2: A color change to brown often indicates oxidation or degradation of the compound. The phenol moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or elevated temperatures. Phenolic compounds can undergo oxidative condensation, leading to colored byproducts.[4] It is crucial to assess the purity of the material before use if a color change is observed.

Q3: How stable is this compound in solution? Which solvents are recommended?

A3: The stability of this compound in solution is dependent on the solvent, pH, temperature, and light exposure. For stock solutions, it is advisable to use anhydrous aprotic solvents like DMSO or DMF. Prepare solutions fresh and store them at -20°C or -80°C for short to medium-term storage. Avoid repeated freeze-thaw cycles. The stability in aqueous or protic solvents, especially at non-neutral pH, may be limited. A related quinoxaline compound showed significantly reduced stability at acidic pH.[5]

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing quinoxaline and phenol rings can be light-sensitive.[1] Quinoxaline derivatives can participate in visible-light-induced reactions.[6][7] To prevent photochemical degradation, always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil, and minimize exposure to ambient light during handling.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Compound degradation due to improper storage or handling.1. Verify storage conditions (temperature, light, atmosphere).2. Perform a purity check using HPLC or LC-MS.3. Prepare fresh solutions from a new or validated batch of the compound.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Degradation of the compound into byproducts.1. Analyze the sample for potential degradation products (e.g., oxidation products).2. Review the experimental conditions (pH, temperature, exposure to air/light) to identify potential stressors.3. Refer to the experimental protocol for stability testing to quantify the degradation.
Poor solubility of the compound in a chosen solvent. The compound may have degraded into less soluble impurities, or the solvent may be inappropriate.1. Confirm the identity and purity of the compound.2. Use recommended solvents such as DMSO or DMF.3. Gentle warming or sonication can aid dissolution, but monitor for degradation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO. Dilute with the mobile phase to a final concentration of approximately 50 µg/mL.

Protocol 2: Forced Degradation Study

To understand the stability of this compound, a forced degradation study can be performed under various stress conditions.

  • Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) or a broad-spectrum light source for 24-48 hours.

  • Analysis: Analyze the stressed samples by HPLC or LC-MS/MS, comparing them to an unstressed control to identify and quantify degradation products.

Visual Guides

Potential Degradation Pathway

The following diagram illustrates a potential oxidative degradation pathway for this compound, where the phenol moiety is oxidized, a common degradation route for phenolic compounds.

G A This compound B Phenoxy Radical Intermediate A->B Oxidation (O2, light) C Quinoxalinyl-p-benzoquinone B->C Further Oxidation D Polymerized Products C->D Polymerization

Caption: Potential oxidative degradation of this compound.

Troubleshooting Workflow for Purity Issues

This workflow provides a logical sequence of steps to troubleshoot experiments where the purity or stability of this compound is .

G Start Inconsistent Experimental Results CheckStorage Verify Storage Conditions (Temp, Light, Inert Gas) Start->CheckStorage PurityTest Perform Purity Analysis (e.g., HPLC, LC-MS) CheckStorage->PurityTest IsPure Is Purity >95%? PurityTest->IsPure Proceed Proceed with Experiment IsPure->Proceed Yes NewBatch Source New Batch of Compound IsPure->NewBatch No Reevaluate Re-evaluate Experimental Protocol (Solvent, pH, Temp) Proceed->Reevaluate If issues persist NewBatch->PurityTest

Caption: Troubleshooting workflow for purity-related issues.

References

Overcoming solubility problems with 4-Quinoxalin-2-ylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Quinoxalin-2-ylphenol.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous buffers for my biological assays. Why is this happening?

A1: this compound possesses a chemical structure with both a quinoxaline and a phenol group. The quinoxaline scaffold, being a planar aromatic system, often leads to poor solubility in aqueous media.[1] Similarly, while the phenol group can participate in hydrogen bonding, the overall hydrophobic nature of the molecule can limit its solubility in water.

Q2: What are the recommended initial steps for dissolving this compound?

A2: For initial attempts, it is advisable to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are generally good starting points for creating a high-concentration stock solution due to their ability to dissolve a wide range of organic molecules.[2]

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?

A3: This is a common issue when the final concentration of the compound in the aqueous medium exceeds its solubility limit. The following troubleshooting guide provides a systematic approach to address this precipitation.

Q4: How can I improve the aqueous solubility of this compound for my experiments?

A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:

  • Co-solvents: Maintaining a small percentage of an organic solvent like DMSO or ethanol in the final aqueous solution can help maintain solubility.

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Adjusting the pH of the buffer may increase the solubility of this compound.

  • Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.

Troubleshooting Guide: Overcoming Precipitation

If you observe precipitation upon diluting your this compound stock solution, follow this workflow to identify a suitable solubilization strategy.

G start Precipitation Observed Upon Dilution check_cosolvent Is the final co-solvent concentration < 0.5%? start->check_cosolvent increase_cosolvent Increase co-solvent concentration (e.g., up to 1-2%) (Caution: Check cell line tolerance) check_cosolvent->increase_cosolvent Yes check_ph Is the compound's solubility pH-dependent? check_cosolvent->check_ph No success Solubility Achieved increase_cosolvent->success fail Consult further/ Consider alternative formulation increase_cosolvent->fail adjust_ph Adjust pH of the buffer check_ph->adjust_ph Yes use_cyclodextrin Consider Cyclodextrin Encapsulation check_ph->use_cyclodextrin No adjust_ph->success adjust_ph->fail use_cyclodextrin->success use_cyclodextrin->fail

Troubleshooting workflow for precipitation issues.

Quantitative Solubility Data (Estimated)

SolventQualitative SolubilityEstimated Quantitative Solubility (at 25 °C)
Dimethyl Sulfoxide (DMSO)Very Soluble> 30 mg/mL
N,N-Dimethylformamide (DMF)Very Soluble> 25 mg/mL
EthanolSoluble~ 10-20 mg/mL
MethanolSoluble~ 10-20 mg/mL
WaterSparingly Soluble< 0.1 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.4)Very Sparingly Soluble< 0.05 mg/mL

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Isothermal Saturation Method)

This protocol outlines the steps to determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, water, PBS)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled incubator or water bath

  • Syringes and 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vial tightly and place it in a temperature-controlled shaker or water bath set at the desired temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • After equilibration, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility by correcting for the dilution factor.

Protocol 2: Improving Aqueous Solubility using β-Cyclodextrin (Co-precipitation Method)

This protocol describes a method to prepare a this compound/β-cyclodextrin inclusion complex to enhance its aqueous solubility.

Materials:

  • This compound

  • β-Cyclodextrin

  • Deionized water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Beakers

  • Filtration apparatus

  • Drying oven or vacuum desiccator

Procedure:

  • Prepare the Guest Solution: Dissolve a known amount of this compound in a minimal amount of ethanol.

  • Prepare the Host Solution: In a separate beaker, dissolve a molar equivalent of β-cyclodextrin in deionized water with gentle heating and stirring.

  • Complex Formation: Slowly add the ethanolic solution of this compound to the aqueous β-cyclodextrin solution while continuously stirring.

  • Continue stirring the mixture at a constant temperature (e.g., 40-50°C) for several hours (e.g., 4-6 hours).

  • Precipitation and Isolation: Allow the solution to cool down slowly to room temperature, and then place it in a refrigerator (4°C) overnight to facilitate the precipitation of the inclusion complex.

  • Collect the precipitate by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed cyclodextrin, followed by a wash with a small amount of cold ethanol to remove any uncomplexed this compound.

  • Dry the resulting powder in an oven at a moderate temperature (e.g., 50-60°C) or under vacuum to obtain the this compound/β-cyclodextrin inclusion complex.

Signaling Pathway

Quinoxaline derivatives are frequently investigated as inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.[3][4][5][6][7][8] The following diagram illustrates a generalized kinase signaling pathway that can be a potential target for this compound.

G ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) ligand->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation compound This compound compound->receptor Inhibition compound->pi3k Inhibition

Potential inhibition of a kinase signaling pathway.

References

Technical Support Center: Scaling Up the Synthesis of 4-Quinoxalin-2-ylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 4-Quinoxalin-2-ylphenol. It includes detailed experimental protocols, troubleshooting guides for common issues, and relevant biological pathway information.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1][2] For the synthesis of this compound, this involves the reaction of o-phenylenediamine with 4-hydroxyphenylglyoxal. An alternative scalable approach is the nucleophilic aromatic substitution of a halogenated quinoxaline, such as 2-chloroquinoxaline, with hydroquinone.

Q2: I am observing a significant amount of a benzimidazole derivative as a byproduct. What is the cause and how can I prevent it?

A2: Benzimidazole formation is a common side reaction that occurs when the 1,2-dicarbonyl starting material contains aldehyde impurities or degrades.[3] The o-phenylenediamine can react with these aldehyde impurities to form the benzimidazole byproduct.

Troubleshooting Steps:

  • Assess Purity of Starting Materials: Before beginning the synthesis, verify the purity of your 1,2-dicarbonyl compound (e.g., 4-hydroxyphenylglyoxal) using techniques like NMR or GC-MS. If impurities are present, purify the reagent through recrystallization or chromatography.

  • Control Reaction Atmosphere: Some 1,2-dicarbonyl compounds can be susceptible to oxidation, which may generate acidic impurities that can catalyze side reactions. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.[3]

Q3: My reaction yield is consistently low. What factors could be contributing to this and how can I optimize the yield?

A3: Low yields can result from several factors including incomplete reaction, suboptimal reaction conditions, or loss of product during workup and purification.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and catalyst loading. For the condensation of o-phenylenediamine and an α-hydroxy ketone, catalysts like iodine in DMSO or L-proline in water have been shown to be effective.[4]

  • Ensure Proper Stoichiometry: Use an equimolar ratio of the reactants for optimal results.

  • Purification Optimization: The product may be lost during purification steps. This compound has limited solubility in some common organic solvents. Recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water is often the most effective purification method.[1]

Q4: I am having difficulty with the purification of the final product. What are the recommended methods?

A4: Purification of quinoxalines can often be achieved through recrystallization or column chromatography.[5]

Purification Strategies:

  • Recrystallization: This is a highly effective method for purifying solid quinoxaline products.[5] Ethanol is a commonly used solvent for recrystallizing quinoxalines.[1] The general procedure involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, which causes the pure product to crystallize while impurities remain in solution.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique.[5] An appropriate eluent system, such as a mixture of hexane and ethyl acetate, is used to separate the desired product from impurities.

Experimental Protocols

Two primary scalable synthetic routes for this compound are presented below.

Method 1: Condensation of o-Phenylenediamine with an α-Hydroxy Ketone

This protocol describes a metal-free synthesis of this compound from o-phenylenediamine and 2-hydroxy-1-(4-hydroxyphenyl)ethan-1-one using molecular iodine as a catalyst and DMSO as both the solvent and oxidant.[4]

Materials:

  • o-Phenylenediamine (1 mmol)

  • 2-hydroxy-1-(4-hydroxyphenyl)ethan-1-one (1 mmol)

  • Iodine (I₂) (20 mol%)

  • Dimethyl Sulfoxide (DMSO) (3 mL)

Procedure:

  • Combine the o-phenylenediamine, 2-hydroxy-1-(4-hydroxyphenyl)ethan-1-one, and iodine in a round-bottom flask.

  • Add DMSO to the mixture.

  • Heat the reaction at 100 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain pure this compound.

Method 2: Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a similar compound, 4-(6-chloroquinoxalin-2-yloxy)phenol, which can be adapted for the synthesis of this compound. It involves the reaction of 2,6-dichloroquinoxaline with resorcinol under basic conditions, suggesting a similar reaction could be performed with 2-chloroquinoxaline and hydroquinone.[6]

Materials:

  • 2-Chloroquinoxaline (1 mmol)

  • Hydroquinone (1.2 mmol)

  • Potassium Carbonate (K₂CO₃) (2 mmol)

  • Acetonitrile (10 mL)

Procedure:

  • To a solution of 2-chloroquinoxaline in acetonitrile, add hydroquinone and potassium carbonate.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid and evaporate the solvent from the filtrate.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Data Presentation

The following tables summarize typical reaction conditions for the synthesis of quinoxaline derivatives based on the condensation reaction. These can be used as a starting point for the optimization of the this compound synthesis.

Table 1: Catalyst and Solvent Effects on Quinoxaline Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
L-Proline (20 mol%)WaterReflux12High[1]
Iodine (20 mol%)DMSO100Varies78-99[4]
Phenol (20 mol%)Ethanol:Water (7:3)Room TempVariesHigh[1]
None (Microwave)Acetic AcidMicrowave0.5-1High[3]
AlCuMoVPToluene25292[7]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low YieldIncomplete reactionOptimize temperature, time, and catalyst.
Product loss during workupOptimize purification; recrystallization is often effective.
Benzimidazole ByproductAldehyde impurities in starting materialPurify the 1,2-dicarbonyl compound before use.
Oxidation of starting materialRun the reaction under an inert atmosphere.
Quinoxaline N-Oxide ByproductOver-oxidation of the productUse milder reaction conditions; avoid harsh oxidants.
Dihydroquinoxaline ByproductIncomplete oxidationIntroduce a mild oxidant like air; optimize catalyst.
Purification DifficultyPoor solubilityUse recrystallization from a suitable solvent like ethanol.

Mandatory Visualization

Signaling Pathway

Quinoxaline derivatives have been investigated for their anti-inflammatory properties, with some acting as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway, which is implicated in sepsis.[8]

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_myd88_pathway MyD88-dependent cluster_trif_pathway TRIF-dependent cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TRAF6 TRAF6 MyD88->TRAF6 TRAF3 TRAF3 TRIF->TRAF3 NFkB NF-κB TRAF6->NFkB Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Transcription IRF3 IRF3 TRAF3->IRF3 Type_I_IFN Type I IFN IRF3->Type_I_IFN Transcription Quinoxaline This compound (Potential Inhibitor) Quinoxaline->TLR4

Caption: TLR4 signaling pathway and potential inhibition by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants o-Phenylenediamine + 4-Hydroxyphenylglyoxal Derivative Reaction Condensation Reaction (e.g., I2/DMSO or L-Proline/H2O) Reactants->Reaction Monitoring TLC Monitoring Reaction->Monitoring Quenching Quenching with Water Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude this compound Evaporation->Crude_Product Recrystallization Recrystallization (e.g., from Ethanol) Crude_Product->Recrystallization Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues in quinoxaline synthesis.

Troubleshooting_Logic Start Reaction Complete Analyze Analyze Crude Product (TLC, NMR, LC-MS) Start->Analyze Problem Identify Problem Analyze->Problem Low_Yield Low Yield Problem->Low_Yield Yield? Byproduct Byproduct Formation Problem->Byproduct Purity? Purification_Issue Purification Difficulty Problem->Purification_Issue Separation? Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Low_Yield->Optimize_Conditions Check_Purity Check Starting Material Purity Byproduct->Check_Purity Change_Purification Change Purification Method (Recrystallization vs. Chromatography) Purification_Issue->Change_Purification Solution Problem Solved Optimize_Conditions->Solution Inert_Atmosphere Use Inert Atmosphere Check_Purity->Inert_Atmosphere Inert_Atmosphere->Solution Change_Purification->Solution

Caption: A logical workflow for troubleshooting issues in quinoxaline synthesis.

References

Technical Support Center: Purification of Polar Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar quinoxaline derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield After Purification

Q: I am experiencing a significantly low yield of my polar quinoxaline derivative after purification. What are the potential causes and how can I improve my recovery?

A: Low recovery is a common issue that can arise from several factors throughout the purification process. A systematic approach to troubleshooting can help identify and resolve the problem.

  • Problem: Product Loss During Extraction and Work-up.

    • Solution: The polarity of your quinoxaline derivative may lead to its partial retention in the aqueous phase during extraction. Ensure the pH of the aqueous layer is optimized based on your derivative's pKa to minimize its solubility in water. Performing multiple extractions with a suitable organic solvent can also maximize recovery.[1]

  • Problem: Compound Instability on Silica Gel.

    • Solution: Standard silica gel is acidic and can cause degradation of sensitive quinoxaline derivatives.[1] To mitigate this, you can deactivate the silica gel by preparing a slurry in a solvent system containing a small amount of a base like triethylamine (typically 1-3%).[1] Alternatively, consider using a different stationary phase such as neutral or basic alumina, or employing reverse-phase chromatography.[1]

  • Problem: Inefficient Elution from the Chromatography Column.

    • Solution: If your polar compound is not eluting from the column, the chosen solvent system may be too non-polar. Gradually increasing the polarity of the eluent (gradient elution) is recommended.[1] For highly polar compounds that still show strong retention, reverse-phase chromatography is often a more suitable technique.[1][2]

  • Problem: Product Precipitation on the Column.

    • Solution: Poor solubility of your polar quinoxaline derivative in the chromatography solvents can cause it to precipitate on the column, leading to low recovery and poor separation.[1] Ensure your crude product is fully dissolved before loading it onto the column. If solubility is a persistent issue, you can use a "solid loading" technique by pre-adsorbing your compound onto a small amount of silica gel.[1]

Issue 2: Challenges with Thin-Layer Chromatography (TLC)

Q: My TLC plates are showing streaking or my spots are not moving from the baseline. How can I improve my TLC results for polar quinoxaline derivatives?

A: TLC is a crucial tool for monitoring reaction progress and developing an effective purification strategy. Here are solutions to common TLC problems encountered with polar compounds:

  • Problem: The Spot is Streaking.

    • Troubleshooting & Optimization: Streaking is often a sign of compound overload, or strong interactions with the stationary phase, which is common for polar compounds. Try spotting a more dilute solution of your sample. Adding a small amount of a polar solvent like methanol or a modifier like acetic acid or triethylamine to your developing solvent can also help to reduce streaking by improving solubility and minimizing interactions with the silica gel.

  • Problem: The Spot Remains on the Baseline.

    • Troubleshooting & Optimization: This indicates that the eluent is not polar enough to move your compound up the plate. You will need to increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For very polar compounds, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.

  • Problem: The Spots are Too Close to the Solvent Front.

    • Solution: This is the opposite problem; the eluent is too polar.[1] You should decrease the proportion of the polar solvent in your mobile phase to achieve a better separation.

Issue 3: Difficulty in Separating Structurally Similar Impurities

Q: I am having trouble separating my desired polar quinoxaline derivative from a closely related impurity. What purification techniques are most effective for this?

A: Separating structurally similar compounds can be challenging. Here are some advanced strategies:

  • Recrystallization: If there is a sufficient difference in the solubility of your product and the impurity in a particular solvent, fractional crystallization can be an effective purification method.[1] Experiment with a range of solvents to find one that preferentially dissolves one compound while leaving the other as a solid. Common solvents for recrystallizing quinoxaline derivatives include ethanol and methanol/water mixtures.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is often the most effective technique, offering much higher resolution than standard flash chromatography.[1][3] Screening different column chemistries (e.g., C18, Phenyl-Hexyl) and optimizing the mobile phase can achieve the desired separation.[1]

  • Chemical Modification: In some instances, it may be possible to chemically modify either the target compound or the impurity to alter its chromatographic behavior.[3] For example, if the impurity has a reactive functional group that your target compound lacks, you could selectively react it to form a more polar or non-polar derivative that is easily separated.[3] This is an advanced technique and should be approached with caution.[3]

Data Presentation

Table 1: Comparison of Purification Techniques for Polar Quinoxaline Derivatives

Purification TechniquePurity AchievableThroughputKey Considerations
Recrystallization Moderate to HighHighDependent on solubility differences; can be time-consuming to optimize solvent.
Flash Chromatography Moderate to HighHighRequires significant solvent volumes; compound stability on silica is a concern.
Preparative HPLC High to Very HighLow to ModerateExcellent for separating complex mixtures and closely related impurities; more complex and time-consuming.[1][3]

Experimental Protocols

Protocol 1: Recrystallization of a Polar Quinoxaline Derivative

This protocol provides a general procedure for the purification of a solid polar quinoxaline derivative by recrystallization.

Materials:

  • Crude polar quinoxaline derivative

  • Selection of potential recrystallization solvents (e.g., ethanol, methanol, water, ethanol/water mixtures)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Filter paper

  • Büchner funnel and vacuum flask

  • Activated charcoal (optional, for removing colored impurities)

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent.[1] Heat the mixture to boiling while stirring.[1] Continue adding small portions of the hot solvent until the solid just dissolves.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[1] Reheat the solution briefly.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[1] Then, cool it further in an ice bath to maximize crystal formation.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[1]

Protocol 2: Deactivation of Silica Gel for Flash Chromatography

This protocol describes how to deactivate silica gel to prevent the degradation of acid-sensitive polar quinoxaline derivatives.

Materials:

  • Silica gel

  • Chromatography column

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Triethylamine

Procedure:

  • Column Packing: Dry pack or prepare a slurry of the silica gel in the initial, non-polar eluent and pack the chromatography column.

  • Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[2]

  • Flushing: Flush the column with 2-3 column volumes of this deactivating solvent.[2] This will neutralize the acidic sites on the silica gel.

  • Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[2]

  • Sample Loading and Elution: The column is now ready for your sample. Load your compound and begin the elution process, either isocratically or with a polarity gradient.[2]

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Method cluster_troubleshooting Troubleshooting cluster_solution Solutions cluster_end End Crude_Product Crude Polar Quinoxaline Derivative TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Single Spot/ Good Solubility Difference Flash_Chromatography Flash Chromatography TLC_Analysis->Flash_Chromatography Good Separation on TLC Prep_HPLC Preparative HPLC TLC_Analysis->Prep_HPLC Difficult Separation Streaking Streaking on TLC? TLC_Analysis->Streaking Low_Yield Low Yield? Recrystallization->Low_Yield Pure_Product Pure Product Recrystallization->Pure_Product Flash_Chromatography->Low_Yield Poor_Separation Poor Separation? Flash_Chromatography->Poor_Separation Flash_Chromatography->Pure_Product Prep_HPLC->Low_Yield Prep_HPLC->Pure_Product Optimize_Extraction Optimize Extraction pH Low_Yield->Optimize_Extraction Deactivate_Silica Deactivate Silica Gel Low_Yield->Deactivate_Silica Change_Solvent Change Solvent System Streaking->Change_Solvent Advanced_Techniques Use Advanced Techniques Poor_Separation->Advanced_Techniques Optimize_Extraction->Flash_Chromatography Deactivate_Silica->Flash_Chromatography Change_Solvent->TLC_Analysis Advanced_Techniques->Prep_HPLC

Caption: General workflow for the purification of polar quinoxaline derivatives.

TLC_Troubleshooting cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions TLC_Problem TLC Problem Observed Streaking Streaking Spot TLC_Problem->Streaking No_Movement Spot on Baseline TLC_Problem->No_Movement High_Rf Spot at Solvent Front TLC_Problem->High_Rf Overload Sample Overload Streaking->Overload Strong_Interaction Strong Analyte-Silica Interaction Streaking->Strong_Interaction Nonpolar_Eluent Eluent Too Non-Polar No_Movement->Nonpolar_Eluent Polar_Eluent Eluent Too Polar High_Rf->Polar_Eluent Dilute_Sample Use More Dilute Sample Overload->Dilute_Sample Add_Modifier Add Modifier to Eluent (e.g., TEA, AcOH) Strong_Interaction->Add_Modifier Increase_Polarity Increase Eluent Polarity Nonpolar_Eluent->Increase_Polarity Decrease_Polarity Decrease Eluent Polarity Polar_Eluent->Decrease_Polarity

Caption: Troubleshooting common issues in Thin-Layer Chromatography (TLC).

References

Validation & Comparative

Unveiling the Biological Potential of 4-Quinoxalin-2-ylphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of the potential biological activity of 4-Quinoxalin-2-ylphenol, contextualized with data from structurally related quinoxaline derivatives. While specific experimental validation for this compound is emerging, this document summarizes key findings for analogous compounds, offering a valuable resource for researchers exploring its therapeutic promise.

Comparative Analysis of Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of quinoxaline derivatives against various cancer cell lines. The data presented below, extracted from recent literature, showcases the cytotoxic potential of compounds structurally related to this compound, providing a benchmark for its potential efficacy.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound IV (Quinoxaline-based) PC-3 (Prostate)2.11[1]
HepG2 (Liver)>50[1]
Compound III (Quinoxaline-based) PC-3 (Prostate)4.11[1]
N-(4-(quinoxalin-2-yl)amino)phenyl)benzenesulfonamide derivative (VIIIc) HCT116 (Colon)2.5[2]
MCF-7 (Breast)9[2]
N-(4-(quinoxalin-2-yl)amino)phenyl)benzamide derivative (XVa) HCT116 (Colon)-[2]
Bromo-substituted quinoxaline (4m) A549 (Lung)9.32 ± 1.56[3][4]
5-Fluorouracil (Reference Drug) A549 (Lung)4.89 ± 0.20[3]

Potential Anti-inflammatory and Antioxidant Activity

The phenolic moiety in this compound suggests potential anti-inflammatory and antioxidant properties. Phenolic compounds are well-documented for their ability to scavenge free radicals and modulate inflammatory pathways.[5][6][7][8] Studies on various quinoxaline derivatives have also reported significant anti-inflammatory and antioxidant effects.[9] For instance, novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have shown promising in vitro inhibition of soybean lipoxygenase (LOX) and in vivo anti-inflammatory effects comparable to indomethacin.[9]

Experimental Protocols

To facilitate further research and validation of this compound, this section outlines detailed methodologies for key experiments based on established protocols for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., PC-3, HCT116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to determine if the compound induces apoptosis (programmed cell death) in cancer cells.

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-FITC detects early apoptotic cells, while PI identifies late apoptotic and necrotic cells.

  • Data Interpretation: The percentage of cells in different stages of apoptosis (viable, early apoptotic, late apoptotic, and necrotic) is quantified.

Visualizing Molecular Pathways and Workflows

To provide a clearer understanding of the potential mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.

G cluster_0 Apoptosis Induction Pathway Quinoxaline Quinoxaline Derivative (e.g., this compound) TopoII Topoisomerase II Inhibition Quinoxaline->TopoII Inhibits DNA_Damage DNA Damage TopoII->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by a quinoxaline derivative.

G cluster_1 Experimental Workflow for Biological Activity Validation Compound This compound Synthesis & Characterization InVitro In Vitro Assays Compound->InVitro Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) InVitro->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., LOX Inhibition) InVitro->AntiInflammatory Antioxidant Antioxidant Assays (e.g., DPPH Scavenging) InVitro->Antioxidant Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism ApoptosisAssay Apoptosis Assay (Flow Cytometry) Mechanism->ApoptosisAssay PathwayAnalysis Signaling Pathway Analysis (Western Blot) Mechanism->PathwayAnalysis InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Efficacy Efficacy Studies InVivo->Efficacy Toxicity Toxicity Studies InVivo->Toxicity Data Data Analysis & Conclusion InVivo->Data

Caption: General workflow for validating biological activity.

References

A Comparative Analysis of 4-Quinoxalin-2-ylphenol and Other Quinoxaline Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This guide provides a comparative overview of 4-Quinoxalin-2-ylphenol and other selected quinoxaline derivatives, focusing on their performance in preclinical cancer studies. While specific experimental data for this compound is limited in the public domain, this guide leverages data from structurally related analogs to provide a valuable comparative context.

Performance Comparison of Quinoxaline Derivatives

The anticancer activity of quinoxaline derivatives is often attributed to their ability to inhibit protein kinases involved in cancer cell signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3] The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of selected quinoxaline derivatives, providing a basis for comparison.

Table 1: In Vitro Cytotoxicity of Selected Quinoxaline Derivatives

Compound IDDerivative ClassCancer Cell LineAssayIC50 (µM)Reference
Compound 1 2-Oxo-3-phenylquinoxalineHCT-116 (Colon)MTT28.85 ± 3.26[4]
Compound 2 2-Oxo-3-phenylquinoxalineHCT-116 (Colon)MTT26.75 ± 3.50[4]
Compound 3 Quinoxaline-hydrazonePC-3 (Prostate)MTT2.11[5]
Compound 4 Quinoxaline-hydrazoneHepG2 (Liver)MTT4.11[6]
Compound 5 Novel quinoxaline derivativeA549 (Lung)MTT9.32 ± 1.56[7]
Compound 6 Novel quinoxaline derivativeA549 (Lung)MTT3.902 ± 0.098[8]
Compound 7 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide derivativeMCF-7 (Breast)MTT0.81[9]
Compound 8 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide derivativeHepG2 (Liver)MTT1.23[9]

Table 2: Kinase Inhibitory Activity of Selected Quinoxaline Derivatives

Compound IDKinase TargetAssay MethodIC50 (nM)Reference
Compound 9 VEGFR-2Kinase Assay2.7[10]
Compound 10 VEGFR-2Kinase Assay3.2[11]
Compound 11 EGFRKinase Assay300[9]
Compound 12 EGFRKinase Assay400[9]
Compound 13 Pim-1 KinaseADP-Glo74[12]
Compound 14 ASK1Luminescence-based30.17[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HCT-116, PC-3, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in the solution following a kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant kinase (e.g., VEGFR-2, EGFR)

  • Kinase-specific substrate

  • Test compounds

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Detection: Stop the reaction and detect the remaining ATP by adding the luminescent reagent according to the manufacturer's protocol.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway targeted by quinoxaline derivatives and a general workflow for their evaluation as anticancer agents.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Transcription Gene Transcription mTOR->Transcription Promotes Proliferation Cell Proliferation & Survival Transcription->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->RTK Inhibits

Caption: Potential mechanism of action of quinoxaline derivatives via inhibition of a receptor tyrosine kinase signaling pathway.

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Synthesis Synthesis of Quinoxaline Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity KinaseAssay Kinase Inhibition Assay (e.g., VEGFR-2, EGFR) Cytotoxicity->KinaseAssay CellCycle Cell Cycle Analysis KinaseAssay->CellCycle Apoptosis Apoptosis Assays CellCycle->Apoptosis WesternBlot Western Blotting Apoptosis->WesternBlot Xenograft Xenograft Models WesternBlot->Xenograft

Caption: General experimental workflow for the evaluation of novel quinoxaline derivatives as anticancer agents.

Conclusion

Quinoxaline derivatives represent a promising class of compounds for the development of novel anticancer therapeutics. While direct experimental data for this compound is currently lacking, the available data for structurally related analogs, particularly those with substitutions at the 2- and 3-positions, demonstrate potent cytotoxic and kinase inhibitory activities. The provided experimental protocols and workflow diagrams offer a framework for the systematic evaluation of new quinoxaline-based compounds. Further investigation into the structure-activity relationships of 2-phenyl-substituted quinoxalines, including hydroxylated derivatives like this compound, is warranted to fully elucidate their therapeutic potential.

References

Comparative Study: 4-Quinoxalin-2-ylphenol and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Analysis for Researchers and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the broad biological activities of quinoxaline derivatives, particularly in the realms of oncology and inflammation. These activities are often attributed to the inhibition of various protein kinases. However, at the time of this publication, the specific molecular target of 4-Quinoxalin-2-ylphenol has not been definitively identified in publicly available research. To fulfill the request for a comparative guide, this document presents a hypothetical analysis wherein this compound is evaluated as a putative inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a well-established target for many quinoxaline-based anticancer agents. The data presented for this compound is illustrative and based on representative values for this class of compounds.

Introduction

Quinoxaline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound, a member of this class, is investigated here in a comparative context against known inhibitors of VEGFR2, a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis. This guide provides a comparative analysis of its hypothetical inhibitory performance, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathway and experimental workflows.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the hypothetical inhibitory activity of this compound against VEGFR2 and compares it with two well-established VEGFR2 inhibitors, Sunitinib and Sorafenib.

CompoundTargetIC50 (nM) - Enzyme AssayIC50 (µM) - Cell-Based Assay (HUVEC Proliferation)
This compoundVEGFR2851.2
SunitinibVEGFR220.01
SorafenibVEGFR2900.02

Note: Data for this compound is illustrative for this class of compounds.

Experimental Protocols

In Vitro VEGFR2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR2 kinase domain.

  • Reagents and Materials: Recombinant human VEGFR2 kinase domain, ATP, biotinylated poly(Glu, Tyr) 4:1 substrate, 96-well streptavidin-coated plates, wash buffers, and a detection antibody (e.g., europium-labeled anti-phosphotyrosine).

  • Procedure:

    • The VEGFR2 enzyme is incubated with varying concentrations of the test compound (e.g., this compound, Sunitinib, Sorafenib) in a kinase reaction buffer for 15 minutes at room temperature.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the biotinylated substrate.

    • The reaction is allowed to proceed for 1 hour at 30°C and is then stopped by the addition of EDTA.

    • The reaction mixture is transferred to a streptavidin-coated 96-well plate and incubated for 30 minutes to allow the biotinylated substrate to bind.

    • The plate is washed to remove unbound components.

    • A europium-labeled anti-phosphotyrosine antibody is added and incubated for 1 hour.

    • After another wash step, a fluorescence enhancement solution is added, and the time-resolved fluorescence is measured.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This cell-based assay assesses the effect of the inhibitor on the proliferation of endothelial cells, a process stimulated by VEGF.

  • Cell Culture: HUVECs are cultured in endothelial growth medium supplemented with fetal bovine serum and growth factors.

  • Procedure:

    • HUVECs are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then serum-starved for 4-6 hours.

    • The medium is replaced with a low-serum medium containing varying concentrations of the test compound, and the cells are incubated for 1 hour.

    • VEGF is added to the wells to stimulate proliferation, and the cells are incubated for 48 hours.

    • Cell proliferation is quantified using a standard method, such as the MTT or CyQUANT assay.

  • Data Analysis: The IC50 value is determined by plotting the percentage of cell proliferation against the inhibitor concentration.

Mandatory Visualizations

G cluster_0 Cell Membrane VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound (Putative Inhibitor) Inhibitor->VEGFR2

Caption: Putative inhibition of the VEGFR2 signaling pathway by this compound.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Compound Test Compound (this compound) Incubation Incubate Enzyme with Compound Compound->Incubation Controls Known Inhibitors (Sunitinib, Sorafenib) Controls->Incubation Enzyme VEGFR2 Enzyme & Substrate Enzyme->Incubation Reaction Initiate Kinase Reaction with ATP Incubation->Reaction Detection Measure Phosphorylation Reaction->Detection Data Generate Dose-Response Curve Detection->Data IC50 Calculate IC50 Data->IC50

Caption: Experimental workflow for the in vitro VEGFR2 kinase inhibition assay.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Quinoxalin-2-ylphenol Analogs as Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-quinoxalin-2-ylphenol analogs, focusing on their structure-activity relationship (SAR) as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Introduction to this compound Analogs and Aldose Reductase

Quinoxaline derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A specific subset of these compounds, this compound analogs, has emerged as promising inhibitors of aldose reductase (ALR2).

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes overactivated during hyperglycemic conditions associated with diabetes mellitus.[1] This overactivation leads to the accumulation of sorbitol, contributing to oxidative stress and the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[2] Therefore, the inhibition of ALR2 is a key therapeutic strategy for the management of these complications.[3] This guide focuses on the SAR of this compound analogs, elucidating the structural modifications that enhance their ALR2 inhibitory potency and antioxidant activity.

Comparative Biological Activity

The following table summarizes the in vitro ALR2 inhibitory activity and antioxidant capacity of a series of this compound analogs. The data highlights how substitutions on the quinoxalinone core and the phenolic ring influence their biological effects.

Compound IDQuinoxalinone Core Substitution (R1)Phenolic Ring Substitution (R2)ALR2 IC50 (µM)DPPH Scavenging (%) @ 100 µMReference
1 HH0.82535.2[4]
2 7-MethoxyH0.23140.8[4]
3 7-HydroxyH0.05955.4[4]
4 H3,4-Dihydroxy0.12289.7[4]
5 7-Methoxy3,4-Dihydroxy0.09892.3[4]
6 7-Hydroxy3,4-Dihydroxy0.04595.1[4]
7 7-ChloroH0.452Not Reported[4]
8 H4-Methoxy1.250Not Reported[4]

Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals several key SAR trends for the this compound analogs as ALR2 inhibitors:

  • Importance of the Phenolic Hydroxyl Group: The presence of a hydroxyl group on the phenyl ring is crucial for ALR2 inhibitory activity. This is evident when comparing analogs to derivatives lacking this feature. The hydroxyl group likely participates in key hydrogen bonding interactions within the active site of the enzyme.

  • Substitution on the Quinoxalinone Core:

    • Electron-donating groups at the 7-position of the quinoxalinone ring, such as methoxy (-OCH3) and hydroxyl (-OH) groups, significantly enhance ALR2 inhibitory potency compared to the unsubstituted analog (Compound 1 vs. 2 and 3). The hydroxyl group at the 7-position generally imparts the highest activity.

    • Electron-withdrawing groups , such as chlorine (-Cl) at the 7-position, lead to a decrease in inhibitory activity (Compound 7).

  • Substitution on the Phenolic Ring:

    • Additional hydroxyl groups on the phenolic ring, particularly a catechol moiety (3,4-dihydroxy), further increase the ALR2 inhibitory activity (Compound 1 vs. 4). This also dramatically boosts the antioxidant capacity as measured by the DPPH radical scavenging assay.

    • The combination of a 7-hydroxy group on the quinoxalinone core and a 3,4-dihydroxy substitution on the phenyl ring results in the most potent analog in this series (Compound 6), with an IC50 value of 0.045 µM and the highest antioxidant activity.

    • Alkylation of the phenolic hydroxyl group , such as with a methoxy group, leads to a significant reduction in ALR2 inhibitory activity (Compound 8), further emphasizing the importance of the free hydroxyl group for potent inhibition.

Experimental Protocols

Aldose Reductase (ALR2) Inhibition Assay

This protocol outlines the in vitro assay used to determine the ALR2 inhibitory activity of the this compound analogs.[5]

Materials:

  • Rat lens aldose reductase (ALR2)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)

  • DL-Glyceraldehyde (substrate)

  • Phosphate buffer (0.1 M, pH 6.2)

  • Test compounds (this compound analogs)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • A reaction mixture is prepared in a 96-well plate containing phosphate buffer, NADPH, and the ALR2 enzyme solution.

  • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. A control containing only the solvent is also included.

  • The plate is pre-incubated at 37°C for 10 minutes.

  • The reaction is initiated by adding the substrate, DL-glyceraldehyde, to all wells.

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored kinetically for 10 minutes using a microplate reader.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the control.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to evaluate the antioxidant activity of the this compound analogs.[6][7]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (this compound analogs)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • A stock solution of DPPH in methanol or ethanol (typically 0.1 mM) is prepared.

  • The test compounds and a positive control are dissolved in the same solvent and prepared at various concentrations.

  • In a 96-well plate, a specific volume of the test compound or control solution is mixed with the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

  • The plate is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solutions is measured at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • The results are often expressed as the percentage of scavenging at a specific concentration or as an IC50 value.

Visualizations

General Structure-Activity Relationship (SAR) of this compound Analogs

SAR_Quinoxalinylphenol cluster_core This compound Core Structure cluster_activity Biological Activity core_structure core_structure R1_H H R2_H H Moderate_Activity Moderate ALR2 Inhibition R1_H->Moderate_Activity R1_OCH3 7-OCH3 R1_OCH3->Moderate_Activity R1_OH 7-OH High_Activity High ALR2 Inhibition & Antioxidant Activity R1_OH->High_Activity R1_Cl 7-Cl Low_Activity Low ALR2 Inhibition R1_Cl->Low_Activity R2_H->Moderate_Activity R2_diOH 3,4-diOH R2_diOH->High_Activity R2_OCH3 4-OCH3 R2_OCH3->Low_Activity

Caption: Key structural modifications influencing the ALR2 inhibitory and antioxidant activities.

Aldose Reductase Signaling Pathway in Diabetic Complications

Aldose_Reductase_Pathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_stress Cellular Stress cluster_complications Diabetic Complications Glucose High Intracellular Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Substrate Sorbitol Sorbitol ALR2->Sorbitol Catalyzes NADPH_depletion NADPH Depletion ALR2->NADPH_depletion Consumes NADPH SDH Sorbitol Dehydrogenase Sorbitol->SDH Substrate Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Accumulation causes Fructose Fructose SDH->Fructose ROS Increased ROS (Oxidative Stress) NADPH_depletion->ROS Leads to Complications Neuropathy, Retinopathy, Nephropathy, Cataracts ROS->Complications Osmotic_Stress->Complications Inhibitor This compound Analogs Inhibitor->ALR2 Inhibits

Caption: The role of aldose reductase in the polyol pathway and diabetic complications.

General Experimental Workflow for SAR Studies

SAR_Workflow Design Analog Design & Virtual Screening Synthesis Chemical Synthesis & Purification Design->Synthesis In_Vitro In Vitro Biological Evaluation (ALR2, DPPH) Synthesis->In_Vitro SAR_Analysis Structure-Activity Relationship Analysis In_Vitro->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Guides Lead_Optimization->Design Iterative Cycle Preclinical Preclinical Studies Lead_Optimization->Preclinical

Caption: A typical workflow for the discovery and optimization of enzyme inhibitors.

References

Comparative In Vivo Efficacy of Quinoxaline Derivatives in Oncology and Neurology

Author: BenchChem Technical Support Team. Date: December 2025

Quinoxaline derivatives have emerged as a versatile scaffold in drug discovery, demonstrating a wide range of biological activities. In the absence of specific in vivo efficacy studies for 4-Quinoxalin-2-ylphenol, this guide provides a comparative analysis of two distinct quinoxaline derivatives that have been evaluated in preclinical cancer and epilepsy models. This report is intended for researchers, scientists, and drug development professionals, offering a framework for comparing the performance of quinoxaline-based compounds against established alternatives, supported by experimental data.

Part 1: Anticancer Efficacy of an N-allyl Quinoxaline Derivative

This section compares the in vivo anticancer activity of a novel N-allyl quinoxaline derivative against the standard chemotherapeutic agent, 5-fluorouracil (5-FU), in a solid tumor model. The quinoxaline derivative has been shown to target Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Data Presentation: In Vivo Anticancer Efficacy

The following table summarizes the quantitative data from a study evaluating the N-allyl quinoxaline derivative in a solid Ehrlich carcinoma model.[1]

Treatment GroupDoseTumor Inhibition Ratio (%)
N-allyl quinoxaline derivative (compound 8)Not Specified68.19%
5-Fluorouracil (5-FU)Not Specified64.8%
Experimental Protocols

Solid Ehrlich Carcinoma (SEC) Mouse Model:

The in vivo anticancer efficacy was evaluated using a solid Ehrlich carcinoma model in mice.[1]

  • Animal Model: Female Swiss albino mice are commonly used for this model.

  • Tumor Induction: Ehrlich ascites carcinoma (EAC) cells are injected subcutaneously into the right thigh of the mice to induce solid tumor formation.

  • Treatment: Once the tumors are established, treatment with the N-allyl quinoxaline derivative or 5-FU is initiated. The specific dosage and administration route (e.g., intraperitoneal or oral) would be detailed in the primary study.

  • Efficacy Evaluation: Tumor volume and weight are monitored throughout the study. The tumor inhibition ratio is calculated at the end of the experiment to determine the efficacy of the treatment compared to an untreated control group.

Signaling Pathways and Experimental Workflow

The N-allyl quinoxaline derivative is reported to exert its anticancer effects through the inhibition of EGFR and VEGFR2 signaling pathways.[1] These pathways are critical for tumor growth, proliferation, and angiogenesis.

EGFR_VEGFR_Signaling cluster_Inhibitor Inhibition Quinoxaline N-allyl Quinoxaline Derivative EGFR EGFR Quinoxaline->EGFR VEGFR2 VEGFR2 Quinoxaline->VEGFR2

Experimental_Workflow_Anticancer start Start tumor_induction Induce Solid Ehrlich Carcinoma in Mice start->tumor_induction treatment Administer N-allyl Quinoxaline Derivative or 5-FU tumor_induction->treatment monitoring Monitor Tumor Growth treatment->monitoring evaluation Calculate Tumor Inhibition Ratio monitoring->evaluation end End evaluation->end

Part 2: Anticonvulsant Efficacy of Novel Quinoxaline Derivatives

This section provides a comparative analysis of the in vivo anticonvulsant activity of novel synthetic quinoxaline derivatives against the AMPA receptor antagonist, perampanel, in a chemically-induced seizure model.

Data Presentation: In Vivo Anticonvulsant Efficacy

The following table summarizes the quantitative data from a study evaluating novel quinoxaline derivatives in the pentylenetetrazol (PTZ)-induced seizure model.[2]

CompoundED₅₀ (mg/kg)
Quinoxaline Derivative 2437.50
Quinoxaline Derivative 2823.02
Quinoxaline Derivative 3229.16
Quinoxaline Derivative 3323.86
Perampanel (Reference)~0.94 (in a separate study)[3]

Note: The ED₅₀ for perampanel is from a different study but in a similar PTZ model and is provided for comparative context.

Experimental Protocols

Pentylenetetrazol (PTZ)-Induced Seizure Model:

The anticonvulsant activity of the synthesized quinoxaline derivatives was assessed using the PTZ-induced seizure protocol in mice.[2][4]

  • Animal Model: Mice are commonly used for this acute seizure model.

  • Drug Administration: The test compounds (quinoxaline derivatives) or the reference drug (perampanel) are administered to the animals, typically via intraperitoneal injection, at various doses.

  • Seizure Induction: After a specific pretreatment time, a convulsant dose of pentylenetetrazol is administered, usually subcutaneously or intraperitoneally.

  • Observation: The animals are observed for the onset and severity of seizures over a defined period. Key parameters include the latency to the first seizure and protection from tonic-clonic convulsions.

  • Efficacy Evaluation: The dose of the compound that protects 50% of the animals from seizures (ED₅₀) is calculated to quantify the anticonvulsant efficacy.

Signaling Pathway and Experimental Workflow

The anticonvulsant effect of these quinoxaline derivatives is suggested to be mediated through the antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission.[2]

AMPA_Signaling cluster_Inhibitor Antagonism Quinoxaline Quinoxaline Derivative AMPA_R AMPA_R Quinoxaline->AMPA_R

Experimental_Workflow_Anticonvulsant start Start drug_admin Administer Quinoxaline Derivative or Perampanel start->drug_admin ptz_injection Inject Pentylenetetrazol (PTZ) drug_admin->ptz_injection observation Observe for Seizure Activity ptz_injection->observation evaluation Calculate ED₅₀ observation->evaluation end End evaluation->end

References

A Comparative Guide to the Anticancer Mechanisms of 4-Quinoxalin-2-ylphenol and Sorafenib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action of 4-Quinoxalin-2-ylphenol, a member of the promising quinoxaline class of compounds, against the well-established multi-kinase inhibitor, Sorafenib. The information presented for this compound is based on the general anticancer activities reported for quinoxaline derivatives, as specific experimental data for this particular compound is not extensively available in the public domain. Sorafenib is included as a well-characterized alternative, providing a benchmark for comparison.

Data Presentation: Comparative Performance

The following tables summarize the hypothetical anticancer activity of this compound in comparison to reported data for Sorafenib.

Table 1: In Vitro Cytotoxicity (IC50 in µM)

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Carcinoma)HepG2 (Hepatocellular Carcinoma)
This compound (Hypothetical)5 - 152 - 108 - 20
Sorafenib~5.9[1]~7.5[1]~6[2]

Table 2: Kinase Inhibition Profile (IC50 in nM)

CompoundVEGFR-2PDGFR-βRAF-1c-Kit
This compound (Hypothetical)50 - 200100 - 500>1000>1000
Sorafenib90[3]57[3]6[3]68[3]

Table 3: Apoptosis Induction in Cancer Cells (% of Apoptotic Cells)

Compound (Concentration)A549 CellsMCF-7 Cells
This compound (Hypothetical, at 2x IC50)30 - 50%40 - 60%
Sorafenib (20 µM)Significant increaseSignificant increase

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of these compounds.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound, Sorafenib) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vitro Kinase Assay

Objective: To determine the inhibitory activity of the test compounds against specific kinases.

Materials:

  • Recombinant kinases (e.g., VEGFR-2, PDGFR-β, RAF-1)

  • Kinase buffer

  • Substrate peptide

  • ATP (with γ-32P-ATP for radiometric assay)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Scintillation counter or appropriate detection system

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate peptide, and serially diluted test compound in the kinase buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

  • Detection: Quantify the incorporation of phosphate into the substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by the test compounds.

Materials:

  • Cancer cell lines

  • Test compounds dissolved in DMSO

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

G cluster_0 This compound (Hypothetical Mechanism) cluster_1 Sorafenib (Established Mechanism) QNP This compound RTK Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR) QNP->RTK Inhibition PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Activation Sorafenib Sorafenib VEGFR VEGFR Sorafenib->VEGFR Inhibition PDGFR PDGFR Sorafenib->PDGFR Inhibition RAF RAF Kinases Sorafenib->RAF Inhibition Angiogenesis Angiogenesis VEGFR->Angiogenesis Activation TumorGrowth Tumor Growth & Proliferation PDGFR->TumorGrowth Activation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->TumorGrowth Activation

Caption: Comparative Signaling Pathways of this compound and Sorafenib.

G cluster_0 Experimental Workflow: In Vitro Anticancer Evaluation A Cancer Cell Culture (A549, MCF-7, HepG2) B Compound Treatment (this compound or Sorafenib) A->B C Cell Viability Assay (MTT) B->C D Kinase Inhibition Assay B->D E Apoptosis Assay (Annexin V/PI) B->E F Data Analysis (IC50, % Apoptosis) C->F D->F E->F

Caption: General Experimental Workflow for Anticancer Drug Screening.

G cluster_0 Logical Relationship: Mechanism of Action Comparison QNP This compound KinaseInhibition Kinase Inhibition QNP->KinaseInhibition Proposed ApoptosisInduction Apoptosis Induction QNP->ApoptosisInduction Proposed Sorafenib Sorafenib Sorafenib->KinaseInhibition Established Sorafenib->ApoptosisInduction Established AntiAngiogenesis Anti-Angiogenesis KinaseInhibition->AntiAngiogenesis AntiProliferative Anti-Proliferative KinaseInhibition->AntiProliferative ApoptosisInduction->AntiProliferative

Caption: Logical Relationship of Anticancer Mechanisms.

References

Benchmarking 4-Quinoxalin-2-ylphenol: A Comparative Analysis Not Yet Possible

Author: BenchChem Technical Support Team. Date: December 2025

Despite the broad therapeutic potential of the quinoxaline class of compounds, a direct comparative analysis of 4-Quinoxalin-2-ylphenol against standard drugs is not feasible at this time due to a lack of available biological activity data for this specific molecule.

Quinoxaline derivatives have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, exhibiting potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. Numerous studies have demonstrated the efficacy of various substituted quinoxalines in a range of biological assays. However, a thorough review of the scientific literature and patent databases reveals a critical gap in the experimental evaluation of this compound.

While the synthesis of this compound has been documented as an intermediate in the preparation of other molecules, published research detailing its specific in vitro or in vivo activity, such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, is currently unavailable. This absence of quantitative data precludes a meaningful benchmark against established therapeutic agents.

The Promise of the Quinoxaline Scaffold

The broader family of quinoxaline derivatives has shown significant promise in various therapeutic areas. For instance, certain quinoxaline compounds have demonstrated potent anticancer activity against various cell lines, with some exhibiting efficacy comparable to or exceeding that of standard chemotherapeutic drugs like 5-fluorouracil. The proposed mechanisms of action for these anticancer activities are diverse and include the inhibition of key enzymes such as topoisomerase II and the induction of apoptosis through mitochondrial-dependent pathways.

In the realm of infectious diseases, quinoxaline derivatives have displayed notable antibacterial and antifungal properties. Some have shown superior efficacy to commercial fungicides like azoxystrobin in in vitro assays. The anti-inflammatory potential of this class of compounds is also well-documented, with some derivatives mitigating inflammatory responses by inhibiting signaling pathways such as the Toll-like receptor 4 (TLR4) pathway.

The Path Forward: A Call for Experimental Evaluation

To ascertain the therapeutic potential of this compound and enable a comprehensive comparison with standard drugs, dedicated experimental investigation is required. Future research should focus on:

  • In Vitro Screening: Evaluating the cytotoxic, antimicrobial, and anti-inflammatory properties of this compound using a panel of relevant cancer cell lines, bacterial and fungal strains, and inflammatory cell models.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound may exert its biological effects.

  • Comparative Efficacy Studies: Directly comparing the potency and efficacy of this compound with standard-of-care drugs in validated preclinical models.

Such studies would generate the necessary quantitative data to construct a robust and informative comparison guide for researchers, scientists, and drug development professionals. Until such data becomes available, the specific performance of this compound relative to existing therapies remains an open and intriguing question within the field of medicinal chemistry.

Comparative Guide to the Synthesis and Evaluation of 4-Quinoxalin-2-ylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of synthetic methodologies for quinoxaline derivatives, with a focus on 4-Quinoxalin-2-ylphenol, and outlines protocols for its biological evaluation. The objective is to offer researchers, scientists, and drug development professionals a resource for reproducible synthesis and standardized testing of this class of compounds. Quinoxaline derivatives are a significant class of nitrogen-containing heterocycles that form the core structure of various compounds with a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3]

Synthesis of this compound: A Comparative Overview

The most prevalent and classical method for synthesizing quinoxaline derivatives is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[4][5] For the specific synthesis of this compound, this would involve the reaction of o-phenylenediamine with 4-hydroxyphenylglyoxal. While the traditional approach often requires high temperatures and strong acid catalysts, numerous modern methods have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions.[1][4][6]

These improved methods often utilize various catalysts, including recyclable heterogeneous catalysts, ionic liquids, and even catalyst-free systems under specific conditions.[1][7] The choice of catalyst and reaction conditions can significantly impact the reproducibility, yield, and purity of the final product.

G cluster_synthesis Synthesis Workflow o-phenylenediamine o-phenylenediamine Reaction Reaction o-phenylenediamine->Reaction 4-hydroxyphenylglyoxal 4-hydroxyphenylglyoxal 4-hydroxyphenylglyoxal->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification This compound This compound Purification->this compound

Caption: General synthesis workflow for this compound.

Comparison of Synthetic Methods for Quinoxaline Derivatives

The following table summarizes various catalytic methods that have been successfully employed for the synthesis of quinoxaline derivatives. These methods are adaptable for the synthesis of this compound.

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Alumina-Supported HeteropolyoxometalatesToluene252 hours80-92[1]
Phenol (20 mol%)Ethanol:Water (7:3)Room TemperatureShortHigh to Excellent[4]
CrCl₂·6H₂O, PbBr₂, CuSO₄·5H₂OEthanolRoom Temperature14-36 minutes90-92[8]
IodineNot SpecifiedMicrowaveShortHigh[5]
Catalyst-freeWater80Not SpecifiedModerate to High[7]
Catalyst-freeEthanolRefluxNot Specified70-85[7]

Experimental Protocols

General Synthesis of Quinoxaline Derivatives

This protocol is a generalized procedure based on the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, which can be adapted for the synthesis of this compound.[1][4]

  • Reactant Preparation: In a round-bottom flask, dissolve the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (e.g., 4-hydroxyphenylglyoxal, 1 mmol) in a suitable solvent (e.g., ethanol, toluene).

  • Catalyst Addition: Add the chosen catalyst (e.g., 20 mol% phenol or 100 mg of AlCuMoVP on alumina).

  • Reaction: Stir the mixture at the appropriate temperature (room temperature to reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, if a heterogeneous catalyst is used, remove it by filtration. Dry the filtrate over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.[4][9]

General Protocol for Biological Evaluation: Anti-proliferative Assay

Quinoxaline derivatives have shown promising anti-proliferative activity against various cancer cell lines.[10][11] The following is a general protocol for assessing the anti-proliferative effects of this compound.

G cluster_testing Biological Testing Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Workflow for evaluating the biological activity of synthesized compounds.

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.[10]

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the synthesized this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or SRB assay.

  • Data Analysis: Measure the absorbance and calculate the percentage of cell viability relative to the vehicle control.

  • IC₅₀ Determination: Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀).

Potential Signaling Pathways and Targets

Several quinoxaline derivatives have been found to exert their anticancer effects by targeting specific signaling pathways and enzymes involved in cell proliferation and survival. These include inhibition of topoisomerase II and receptor tyrosine kinases like EGFR.[10][11]

G cluster_pathway Potential Target Pathway This compound This compound EGFR EGFR This compound->EGFR inhibits Topoisomerase II Topoisomerase II This compound->Topoisomerase II inhibits Proliferation Proliferation EGFR->Proliferation promotes Apoptosis Apoptosis EGFR->Apoptosis inhibits Topoisomerase II->Proliferation enables

Caption: Potential signaling pathways modulated by quinoxaline derivatives.

Comparative Performance Data

Due to the novelty of specific quinoxaline derivatives, direct comparative data for this compound is not extensively available. However, based on studies of analogous compounds, a hypothetical performance comparison can be structured as follows. Researchers should aim to generate similar data for robust comparison.

CompoundTarget Cell LineIC₅₀ (µM)Mechanism of ActionReference
This compound MCF-7 TBD TBD -
Compound 3b (quinoxaline-coumarin hybrid)MCF-71.85 ± 0.11Topoisomerase II inhibition, G2/M cell cycle arrest[10]
Staurosporine (Control)MCF-76.77 ± 0.41Protein kinase inhibitor[10]
Quinoxalinone derivative (6e)-COX-2 Inhibition (57.85%)COX-2 Inhibition[11]
Quinoxaline-sLXm ((R)-6)Monocytes, SMCs-Anti-inflammatory, ALX/FPR2 activation[12]

TBD: To Be Determined

Conclusion

The synthesis of this compound can be achieved through various established methods for quinoxaline synthesis, with modern catalytic approaches offering significant advantages in terms of yield, reaction conditions, and environmental impact. For reproducible results, careful selection of the synthetic protocol and rigorous purification and characterization are paramount. Subsequent biological evaluation, employing standardized assays, is crucial to determine the therapeutic potential of this and other novel quinoxaline derivatives. The provided protocols and comparative data serve as a foundational guide for researchers to systematically synthesize, test, and compare the performance of this compound and its analogs in the pursuit of new therapeutic agents.

References

Quinoxaline Derivatives: A Comparative Docking Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of quinoxaline derivatives based on molecular docking studies. Quinoxaline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] This guide delves into their binding affinities to key kinase targets, outlines the experimental protocols employed in these studies, and visualizes the relevant signaling pathways and experimental workflows.

Comparative Analysis of Binding Affinities

The inhibitory potential of various quinoxaline derivatives has been evaluated against several key protein targets implicated in cancer and inflammation. The following tables summarize the binding affinities and inhibitory concentrations from multiple studies, offering a quantitative comparison of their efficacy.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

A series of novel quinoxaline derivatives have been investigated for their inhibitory activity against the EGFR kinase, a crucial target in cancer therapy.[1][2]

Compound IDTarget Protein (PDB ID)Binding Energy (kcal/mol)IC50 (µM)Reference
4aEGFR-0.3[3]
13EGFR-0.4[3]
11EGFR-0.6[3]
5EGFR-0.9[3]
4iEGFR-3.902 ± 0.098 (against A549 cell line)[4]
IVaEGFR (4HJO)-11.183.89 ± 0.45 (against HeLa cells)[2]
IVbEGFR (4HJO)-11.823.40 ± 0.13 (against HeLa cells)[2]
IVdEGFR (4HJO)-12.033.20 ± 1.32 (against HeLa cells)[2]
IViEGFR (4HJO)-11.115.13 ± 1.85 (against HeLa cells)[2]

Another study focused on quinoxalinone derivatives as inhibitors of the EGFR triple mutant (L858R/T790M/C797S).[2]

Compound IDPredicted Binding Energy (kcal/mol)IC50 (nM)Reference
CPD4< -7.03.04 ± 1.24[2]
CPD15< -7.06.50 ± 3.02[2]
CPD21< -7.03.81 ± 1.80[2]
Osimertinib (Reference)-7.48.93 ± 3.01[2]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

Molecular docking studies have also been conducted on quinoxaline derivatives targeting the VEGFR-2 active site, a key regulator of angiogenesis.[1][5]

Compound IDTarget Protein (PDB ID)Binding Free Energy (ΔG) (kcal/mol)IC50 (nM)Reference
27aVEGFR-2 (2OH4, 4ASD)-3.2[5]
28VEGFR-2 (2OH4, 4ASD)-4.2 - 6.1[5]
30fVEGFR-2 (2OH4, 4ASD)-4.2 - 6.1[5]
30iVEGFR-2 (2OH4, 4ASD)-4.2 - 6.1[5]
31bVEGFR-2 (2OH4, 4ASD)-4.2 - 6.1[5]
Sorafenib (Reference)VEGFR-2 (2OH4, 4ASD)-3.12[5]
Dual EGFR and COX-2 Inhibitors

A series of novel quinoxaline derivatives have been synthesized and evaluated as dual inhibitors of EGFR and Cyclooxygenase-2 (COX-2), showing potential as both anticancer and anti-inflammatory agents.[3][6]

Compound IDEGFR IC50 (µM)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI) for COX-2Reference
130.40.4630.4166.11[3][7]
110.60.6237.9661.23[3][7]
50.90.83-48.58[3][7]
4a0.31.17-24.61[3][7]

Experimental Protocols

The in-silico molecular docking studies cited in this guide generally adhere to a standardized computational workflow.

General Molecular Docking Protocol
  • Protein and Ligand Preparation: The three-dimensional crystal structures of the target proteins, such as EGFR and VEGFR-2, are obtained from the Protein Data Bank (PDB).[1] For instance, PDB IDs 1M17 and 4HJO have been used for EGFR, while 2OH4 and 4ASD have been used for VEGFR-2.[1][5][8] The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The 3D structures of the quinoxaline derivatives are built and optimized to obtain their most stable conformation.[1]

  • Binding Site Identification: The active site of the kinase is typically defined based on the co-crystallized ligand in the PDB structure or through computational prediction methods.[2] This defines the search space for the docking algorithm.

  • Docking Simulation: A docking program such as AutoDock, Discovery Studio, or MOE is used to predict the binding conformation of each ligand within the active site of the protein.[1][2][5] These programs sample a large number of possible orientations and conformations of the ligand and score them based on a scoring function that estimates the binding affinity.

  • Validation: A crucial validation step involves redocking the original co-crystallized ligand into the protein's active site. A root-mean-square deviation (RMSD) value of less than 2.0 Å between the docked pose and the original pose is generally considered a successful validation of the docking protocol, ensuring the reliability of the procedure.[1]

Visualizations

The following diagrams illustrate a key signaling pathway targeted by quinoxaline derivatives and the general workflow of molecular docking studies.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Ligand (e.g., EGF) Ligand->EGFR RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Quinoxaline Quinoxaline Derivatives Quinoxaline->Dimerization

Caption: EGFR signaling pathway and the inhibitory action of quinoxaline derivatives.

Molecular_Docking_Workflow PDB Protein Data Bank (PDB) (e.g., 2OH4, 1M17) Protein_Prep Protein Preparation (Remove water, add hydrogens) PDB->Protein_Prep Binding_Site Binding Site Identification Protein_Prep->Binding_Site Ligand_DB Quinoxaline Derivatives (3D Structure Generation) Ligand_Prep Ligand Preparation (Energy Minimization) Ligand_DB->Ligand_Prep Docking Molecular Docking (e.g., AutoDock, MOE) Ligand_Prep->Docking Binding_Site->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis

Caption: A generalized workflow for molecular docking studies.

References

Head-to-head comparison of 4-Quinoxalin-2-ylphenol with parent quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 4-Quinoxalin-2-ylphenol and its parent scaffold, quinoxaline. While quinoxaline itself is a foundational heterocyclic compound with a broad spectrum of biological activities, the introduction of a phenol group at the 2-position of the quinoxaline ring in this compound can significantly modulate its physicochemical properties and biological efficacy. This comparison aims to provide researchers with a clear understanding of their respective characteristics, supported by available data and detailed experimental protocols.

Physicochemical Properties

The addition of a hydroxyphenyl group to the quinoxaline core in this compound markedly alters its physical and chemical characteristics compared to the unsubstituted quinoxaline. These differences can influence solubility, membrane permeability, and interactions with biological targets.

PropertyQuinoxalineThis compound
Molecular Formula C₈H₆N₂C₁₄H₁₀N₂O
Molecular Weight 130.15 g/mol 222.25 g/mol
Appearance Colorless to pale yellow liquid or low-melting solidPowder
Melting Point 29-32 °C204-206 °C
Boiling Point 220-223 °CNot available
Solubility Soluble in water and organic solventsInformation not readily available
pKa Not readily availableNot readily available

Biological Activity: A Comparative Overview

Quinoxaline derivatives are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The functionalization of the quinoxaline scaffold is a key strategy in medicinal chemistry to enhance potency and selectivity. While extensive data exists for a wide range of quinoxaline derivatives, specific quantitative data for this compound is limited in the public domain. This comparison draws upon the general activities of quinoxalines and phenol-substituted analogues where direct data for this compound is unavailable.

Anticancer Activity

Quinoxaline derivatives have shown significant potential as anticancer agents, often acting through the inhibition of various protein kinases and the induction of apoptosis.[1]

Parent Quinoxaline: Unsubstituted quinoxaline itself is not typically evaluated for anticancer activity; rather, it serves as a scaffold for derivatization.

It is plausible that the phenolic hydroxyl group of this compound could engage in hydrogen bonding interactions with target proteins, potentially contributing to its anticancer activity. However, without specific experimental data, this remains speculative.

Antimicrobial Activity

The quinoxaline core is a constituent of several antibiotics, and its derivatives have been extensively investigated for their antibacterial and antifungal properties.[5]

Parent Quinoxaline: The parent quinoxaline shows weak antimicrobial activity.

This compound and Analogs: Specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported. However, various quinoxaline derivatives have demonstrated potent activity against a range of bacterial and fungal strains. For example, some derivatives have shown MIC values in the low µg/mL range against strains like Staphylococcus aureus and Escherichia coli.[6][7] The introduction of different substituents on the quinoxaline ring has been shown to significantly influence the antimicrobial spectrum and potency.[8][9]

Antiviral Activity

Quinoxaline derivatives have emerged as a promising class of antiviral agents, with activity reported against a variety of viruses.[10][11][12]

Parent Quinoxaline: The antiviral activity of the parent quinoxaline is not significant.

This compound and Analogs: While specific antiviral data for this compound is scarce, the broader class of quinoxaline derivatives has shown promise. For instance, certain derivatives have been identified as inhibitors of viral replication.[13] The structural modifications on the quinoxaline ring play a crucial role in determining the antiviral potency and the target virus.[14]

Anti-inflammatory Activity

Quinoxaline derivatives have been investigated for their anti-inflammatory properties, often attributed to the inhibition of inflammatory mediators.[15][16][17][18]

Parent Quinoxaline: The anti-inflammatory activity of the parent quinoxaline is not well-documented.

Signaling Pathways and Mechanisms of Action

The biological activities of quinoxaline derivatives are often mediated through their interaction with specific signaling pathways.

Signaling_Pathways Kinase_Inhibition Kinase_Inhibition Anticancer Anticancer Kinase_Inhibition->Anticancer Apoptosis_Induction Apoptosis_Induction Apoptosis_Induction->Anticancer Tubulin_Polymerization_Inhibition Tubulin_Polymerization_Inhibition Tubulin_Polymerization_Inhibition->Anticancer Inflammatory_Modulation Inflammatory_Modulation Anti_inflammatory Anti_inflammatory Inflammatory_Modulation->Anti_inflammatory Viral_Replication_Inhibition Viral_Replication_Inhibition Antiviral Antiviral Viral_Replication_Inhibition->Antiviral

While the precise mechanisms of action for this compound are not yet elucidated, various quinoxaline derivatives have been shown to target key cellular processes. Some derivatives act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Pim-1/2 kinases, which are crucial for cancer cell proliferation and survival. Others have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. In the context of inflammation, certain quinoxaline derivatives can modulate signaling pathways like NF-κB and MAPK, which are central to the inflammatory response.[15]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of chemical compounds. The following are generalized protocols for key experiments.

Synthesis of Quinoxaline Derivatives

A common and versatile method for synthesizing quinoxalines is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.

Synthesis_Workflow Start Start Materials: o-phenylenediamine α-dicarbonyl compound Reaction Condensation Reaction (e.g., in Ethanol or Acetic Acid, reflux) Start->Reaction Workup Reaction Work-up (e.g., Cooling, Filtration) Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product Quinoxaline Derivative Purification->Product

Materials:

  • o-Phenylenediamine or a substituted derivative

  • 1,2-dicarbonyl compound (e.g., benzil, glyoxal)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., acid or base)

Procedure:

  • Dissolve the o-phenylenediamine and the 1,2-dicarbonyl compound in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of acid or base if required.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation.

  • Collect the crude product by filtration and wash with a suitable solvent.

  • Purify the product by recrystallization from an appropriate solvent to obtain the pure quinoxaline derivative.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability.

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat cells with compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72h Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4h (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Test compound (this compound or quinoxaline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compound and incubate for a further 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compound

  • Inoculum of the microorganism

Procedure:

  • Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth of the microorganism.

Conclusion

The parent quinoxaline serves as a versatile and crucial scaffold in medicinal chemistry. The introduction of a 4-hydroxyphenyl substituent, as seen in this compound, significantly alters the molecule's physicochemical properties, which is expected to translate into a distinct biological activity profile. While comprehensive, direct comparative data for this compound is currently limited, the extensive research on quinoxaline derivatives strongly suggests its potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. Further focused studies on this compound are warranted to fully elucidate its pharmacological potential and mechanisms of action, enabling a more precise head-to-head comparison with its parent and other substituted analogs. This guide provides a foundational framework for such future investigations.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Quinoxalin-2-ylphenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Quinoxalin-2-ylphenol, a compound that, like other phenolic derivatives, requires careful handling as hazardous waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves (such as butyl rubber or neoprene), safety goggles, and a lab coat. All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

In the event of a spill, the area should be evacuated of non-essential personnel. The spill should be absorbed using an inert material like vermiculite or sand. This absorbent material must then be collected into a clean, dry, sealed, and properly labeled container for hazardous waste disposal.[1][2] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][3][4][5]

Waste Classification and Segregation

Waste containing this compound is classified as hazardous waste.[1] This necessitates specialized disposal procedures in compliance with local and national environmental regulations. It is crucial to segregate this waste from other laboratory waste streams to prevent unintended chemical reactions.

Solid Waste: Collect solid this compound waste, including contaminated items such as pipette tips, weighing boats, and gloves, in a dedicated, sealed, and clearly labeled container.[4][6]

Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container. Do not mix with other solvent waste unless their compatibility has been confirmed.[6]

Disposal Workflow

The following diagram outlines the step-by-step process for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood C Solid Waste (Contaminated consumables) D Liquid Waste (Solutions containing the compound) E Collect in separate, sealed, and properly labeled containers C->E D->E F Store in a designated hazardous waste accumulation area E->F Move to Storage G Ensure containers are closed, not leaking, and segregated from incompatible materials H Contact Environmental Health & Safety (EHS) for pickup G->H Schedule Pickup I Provide accurate waste composition J Transfer to a licensed hazardous waste contractor I->J Final Transfer

Disposal workflow for this compound.

Quantitative Data Summary for Disposal

ParameterGuidelineSource
Waste Classification Hazardous Waste[1]
pH of Aqueous Waste for Potential Neutralization Neutralize to pH 6-8 before considering drain disposal (local regulations must be checked)[1]
Container Type Sealable, puncture-proof, and chemically compatible (plastic preferred over glass when compatible)[3][4]
Maximum Accumulation Volume Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area[7]

Experimental Protocol: Spill Management

In the case of a spill, adhere to the following protocol:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure the space is well-ventilated.[8]

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Contain and Absorb: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[1][2][5]

  • Collect Waste: Carefully collect the absorbed material and place it into a clean, dry, sealable container.

  • Label Container: Clearly label the container as "Hazardous Waste" and specify the contents as "this compound spill debris."

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Arrange for the disposal of the container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3]

Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before disposal. The standard procedure is to triple-rinse the container with a suitable solvent that can dissolve the compound. The rinsate from this process must be collected and treated as hazardous waste.[7][9] After triple-rinsing, the defaced container can typically be disposed of as regular trash, but it is essential to confirm this with your local EHS guidelines.[7]

Advanced Oxidation Processes for Dilute Aqueous Solutions

For small quantities of dilute aqueous solutions, advanced oxidation processes (AOPs) may be a viable option for degradation into less hazardous substances.[1] Methods such as the Photo-Fenton process (utilizing UV light, hydrogen peroxide, and an iron catalyst) can effectively break down the phenolic structure.[1] However, these procedures should only be performed by trained personnel with a thorough understanding of the chemical reactions involved. Concentrated waste or large volumes should always be handled by a licensed hazardous waste contractor.[1]

References

Personal protective equipment for handling 4-Quinoxalin-2-ylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Quinoxalin-2-ylphenol

This guide provides immediate and essential safety and logistical information for the handling of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data for structurally similar compounds like quinoxaline and phenol derivatives, the primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]

Summary of Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

Protection Type Specific PPE Requirement Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[4][5][6]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber), a lab coat, and full-length pants.[4][5][6][7] An apron may be necessary for larger quantities.Prevents skin contact which can lead to irritation. Phenol and its derivatives can be absorbed through the skin and may cause systemic toxicity.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4][8][9] If dust or aerosols are generated, a NIOSH-approved respirator is required.[2][10]Minimizes inhalation of the compound, which may cause respiratory tract irritation.
Operational Plan for Handling and Storage

Proper operational procedures are critical to ensure safety.

Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][9]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[2][4] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][4]

  • Avoiding Contamination: Avoid generating dust when handling the solid form.[2][8] Use appropriate tools and techniques to handle the powder.

Storage:

  • Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[4][8]

  • Incompatibilities: Store away from strong oxidizing agents and incompatible materials.[8][9]

  • Temperature: Store at room temperature unless otherwise specified by the supplier.[1]

Disposal Plan

The disposal of this compound and its waste must be conducted in accordance with all local, state, and federal regulations.

Waste Collection:

  • Collect all waste material containing this compound in a designated, properly labeled, and sealed container.

  • Contaminated lab supplies, such as gloves and weighing papers, should also be collected as hazardous waste.

Disposal Method:

  • Dispose of the chemical waste through an approved hazardous waste disposal company.[4]

  • Do not dispose of this chemical down the drain or in the regular trash.[5][8]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[5] Wash the affected area with soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air.[4][8] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear the appropriate PPE as outlined above.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][8]

  • For larger spills, contact your institution's environmental health and safety department.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials (Spatula, Weigh Paper, etc.) prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。